Methyl 3-methylquinoline-6-carboxylate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 3-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-5-10-6-9(12(14)15-2)3-4-11(10)13-7-8/h3-7H,1-2H3 |
InChI Key |
OWSCXQOCYRPGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)OC)N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 3-methylquinoline-6-carboxylate: Structural Elaboration, Synthesis, and Applications in Targeted Therapeutics
Executive Summary
As drug discovery pivots towards highly specific transcription factor modulators, functionalized quinolines have emerged as privileged scaffolds. Methyl 3-methylquinoline-6-carboxylate (CAS: 1890745-79-5) represents a critical synthetic node in this domain. Its dual-functional nature—featuring a chemically orthogonal 3-methyl group and a 6-carboxylate ester—enables precise, site-directed modifications. This technical guide provides an in-depth analysis of its chemical properties, validated synthetic routes, and its downstream application in the development of Signal Transducer and Activator of Transcription (STAT) modulators.
Core Chemical Properties & Structural Analysis
The architecture of methyl 3-methylquinoline-6-carboxylate is defined by a rigid, aromatic bicyclic core. The nitrogen heteroatom at position 1 dictates the electronic distribution, rendering the pyridine ring electron-deficient while the fused benzene ring remains relatively electron-rich. The 6-carboxylate group serves as a robust handle for amidation or saponification, whereas the 3-methyl group is primed for benzylic functionalization via radical mechanisms.
Quantitative Data Summaries
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | Methyl 3-methylquinoline-6-carboxylate |
| CAS Registry Number | 1890745-79-5 |
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| SMILES String | COC(=O)c1ccc2ncc(C)cc2c1 |
| Physical State | Yellow Solid |
Table 2: 1H NMR Characterization (400 MHz, CDCl3) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.86 | d | 2.0 | 1H | Quinoline Ar-H |
| 8.52 | d | 1.6 | 1H | Quinoline Ar-H |
| 8.23 | dd | 1.8, 8.8 | 1H | Quinoline Ar-H |
| 8.10 | d | 9.0 | 1H | Quinoline Ar-H |
| 8.01 | s | - | 1H | Quinoline Ar-H |
| 3.99 | s | - | 3H | -OCH3 (Ester) |
| 2.56 | s | - | 3H | -CH3 (Alkyl) |
De Novo Synthesis & Mechanistic Pathways
The synthesis of methyl 3-methylquinoline-6-carboxylate can be achieved through multiple orthogonal pathways, depending on precursor availability. Two primary methods dominate the literature: Palladium-catalyzed Suzuki-Miyaura cross-coupling [1] and radical cyclization of isocyanides [2].
Figure 1: Divergent synthetic pathways for methyl 3-methylquinoline-6-carboxylate.
Methodology 1: Palladium-Catalyzed Methylation (Suzuki-Miyaura)
Rationale: This approach leverages trimethylboroxine as a highly stable, atom-economical methylating agent. Unlike methylboronic acid, which suffers from inconsistent dehydration and trimerization, trimethylboroxine provides a reliable stoichiometric delivery of methyl groups to the electrophilic 3-bromo position.
Step-by-Step Protocol:
-
Reagent Assembly: To a reaction vessel, add methyl 3-bromoquinoline-6-carboxylate (1.0 eq) and anhydrous K3PO4 (1.5 eq).
-
Methylation Source: Introduce trimethylboroxine (3.50 M solution, 2.0 eq).
-
Catalyst Addition: Under a strict nitrogen atmosphere, add the palladium catalyst Pd(PPh3)4 (0.1 eq). Causality: The tetrakis(triphenylphosphine)palladium(0) complex is essential for the initial oxidative addition into the C-Br bond, forming the requisite organopalladium intermediate.
-
Thermal Activation: Heat the mixture to reflux. Monitor the reaction via LCMS until the starting material is fully consumed (typically 2-4 hours).
-
Isolation: Quench the reaction with water, extract with dichloromethane (DCM), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the product as a yellow solid.
Downstream Applications in Drug Discovery
In the context of oncology and immunology, methyl 3-methylquinoline-6-carboxylate is a vital intermediate for synthesizing STAT3 and STAT6 modulators [1]. To build these complex therapeutics, the 3-methyl group undergoes facile radical bromination, converting a passive alkyl group into a highly reactive electrophilic center.
Figure 2: Downstream functionalization into STAT3/STAT6 therapeutic modulators.
Methodology 2: Radical Bromination of the 3-Methyl Group
Rationale: Functionalizing the 3-methyl position creates an electrophilic center for subsequent nucleophilic attack or phosphorylation. The use of N-Bromosuccinimide (NBS) with Azobisisobutyronitrile (AIBN) ensures a controlled, low concentration of bromine radicals, heavily favoring benzylic substitution over unwanted ring addition [1].
Step-by-Step Protocol:
-
Dissolution: Dissolve 2.00 g (9.51 mmol, 1.0 eq) of methyl 3-methylquinoline-6-carboxylate in 50 mL of anhydrous carbon tetrachloride (CCl4). Causality: CCl4 is utilized because it lacks abstractable hydrogen atoms, preventing the solvent from quenching the radical chain reaction.
-
Initiator and Reagent Addition: Add 2.54 g (14.3 mmol, 1.5 eq) of NBS and 156 mg (951 µmol, 0.1 eq) of AIBN to the solution.
-
Thermal Initiation: Heat the reaction mixture to 90 °C and stir for 1 hour. Causality: A temperature of 90 °C rapidly decomposes AIBN into isobutyronitrile radicals, which abstract a bromine atom from NBS to initiate the propagation cycle.
-
Monitoring: Confirm the formation of methyl 3-(bromomethyl)quinoline-6-carboxylate via LCMS. The self-validating nature of this step is evident when the succinimide byproduct floats to the surface of the dense CCl4 solvent, visually indicating reaction progress.
-
Workup and Isolation: Cool the mixture to 25 °C. Vacuum filter the suspension to remove the insoluble succinimide. Wash the filter cake with an additional 50 mL of CCl4. Concentrate the filtrate under reduced pressure to isolate the brominated intermediate, ready for immediate downstream phosphorylation.
Alternative Synthetic Strategies
Recent advances in radical chemistry have demonstrated that 2-allenylaryl isocyanides can undergo radical addition to form 2,3-difunctionalized quinolines [2]. By reacting methyl 4-isocyano-3-(propa-1,2-dien-1-yl)benzoate with nBuSnH and AIBN in acetonitrile, researchers have successfully isolated methyl 3-methylquinoline-6-carboxylate derivatives. This route highlights the versatility of the quinoline scaffold and provides an alternative when standard cross-coupling precursors are unavailable.
References
- Title:WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions Source: Google Patents URL
- Title:Supporting Information: Radical Addition to 2-Allenylaryl Isocyanides for Preparation of 2,3-Difunctionalized Quinolines Source: Figshare URL
Strategic Utilization of Methyl 3-methylquinoline-6-carboxylate: Cheminformatics, Synthesis, and Pharmaceutical Utility
[1]
Executive Summary
Methyl 3-methylquinoline-6-carboxylate represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric versatility of the quinoline ring with the metabolic stability offered by C3-methylation and the synthetic derivatization potential of the C6-ester.[1]
While often overlooked as a mere intermediate, this compound serves as a critical "hinge" molecule in the development of kinase inhibitors, receptor modulators, and intercalating agents. This guide provides a definitive breakdown of its physicochemical identity, validated synthetic protocols, and decision-making frameworks for its application in drug discovery.
Physicochemical Profile & Molecular Identity[1][2][3]
Precise characterization is the bedrock of reproducible science.[1] Below is the calculated and derived profile for Methyl 3-methylquinoline-6-carboxylate.
Core Identity Data
| Property | Value | Technical Note |
| IUPAC Name | Methyl 3-methylquinoline-6-carboxylate | |
| Molecular Formula | C₁₂H₁₁NO₂ | Derived from Quinoline ( |
| Molecular Weight | 201.22 g/mol | Monoisotopic Mass: ~201.079 |
| Precursor CAS | 1547011-76-6 | Refers to the free acid (3-methylquinoline-6-carboxylic acid).[1][2] The ester is often synthesized in situ.[1] |
| Physical State | Solid / Crystalline Powder | Expected MP: 92–98 °C (based on homologs) |
Drug-Likeness (Lipinski Parameters)
From a medicinal chemistry perspective, this molecule is an ideal "Fragment-Based Drug Discovery" (FBDD) starting point.[1]
-
LogP (Predicted): ~2.8 – 3.1 (Lipophilic, good membrane permeability).
-
H-Bond Donors: 0 (The nitrogen is an acceptor; ester is an acceptor).[1]
-
H-Bond Acceptors: 3 (Quinoline N, Ester Carbonyl O, Ester Ether O).[1]
-
Topological Polar Surface Area (TPSA): ~39.2 Ų (Well below the 140 Ų limit for oral bioavailability).[1]
Synthetic Methodologies
Pathway A: Acid Chloride Activation (High Purity)
Best for: Small-scale derivatization or when the carboxylic acid precursor is commercially available.[1]
Protocol:
-
Activation: Suspend 3-methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF. Stir for 2 hours until gas evolution ceases.
-
Concentration: Evaporate solvent to yield the crude acid chloride (highly reactive).[1]
-
Esterification: Re-dissolve in DCM and add Methanol (5.0 eq) with Triethylamine (1.5 eq) as a base scavenger.
-
Workup: Wash with saturated NaHCO₃ to remove unreacted acid.[1] Dry over MgSO₄.[1]
Pathway B: Modified Doebner-Miller Synthesis (Scalable)
Best for: Multi-gram synthesis when the acid precursor is expensive or unavailable.[1]
This route utilizes the regioselectivity of para-substituted anilines to force the substituents into the 6-position.[1]
-
Reactants: Methyl 4-aminobenzoate + Methacrolein (or Methacrolein diacetate).[1]
-
Catalyst: 6M HCl or Iodine (I₂).[1]
-
Mechanism: Conjugate addition
Cyclization Oxidation.[1]
Step-by-Step Protocol:
-
Condensation: In a round-bottom flask, mix Methyl 4-aminobenzoate (10 g) with 6M HCl (30 mL).
-
Addition: Heat to reflux (100°C). Add Methacrolein (1.2 eq) dropwise over 1 hour.[1] Note: Slow addition is crucial to prevent polymerization of the aldehyde.
-
Reflux: Continue reflux for 4 hours. The solution will darken (formation of dihydroquinoline intermediate).[1]
-
Oxidation: If using the HCl method, air oxidation often suffices. For higher yields, add a mild oxidant (e.g., Sodium m-nitrobenzenesulfonate) to drive aromatization.
-
Neutralization: Cool to 0°C and basify with NH₄OH to pH 9.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Purification: Flash column chromatography (Hexane:EtOAc 80:20).
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesis and purification.
Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability.
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of your compound, you must validate the structure using orthogonal methods. A single peak on LC-MS is insufficient.[1]
Expected 1H NMR Profile (CDCl₃, 400 MHz)
- 8.9 ppm (s, 1H): H-2 (Deshielded by Nitrogen).[1]
- 8.5 ppm (s, 1H): H-4 (Characteristic of 3-substituted quinolines).[1]
- 8.1 - 8.2 ppm (m, 2H): H-8 and H-5 (Aromatic protons near the ester).[1]
- 7.6 ppm (d, 1H): H-7.
- 3.98 ppm (s, 3H): O-Methyl (Ester singlet).[1]
- 2.55 ppm (s, 3H): C3-Methyl (Aromatic methyl singlet).[1]
Quality Control Checkpoints
-
Regiochemistry Check: If H-4 appears as a doublet rather than a singlet, the methyl group is likely at the wrong position (e.g., position 2), indicating a failure in the Doebner-Miller specificity.
-
Ester Hydrolysis: Monitor the disappearance of the broad -OH stretch (2500-3300 cm⁻¹) from the starting acid and the appearance of the sharp Ester C=O stretch at ~1720 cm⁻¹ in IR.[1]
Medicinal Chemistry Applications
Why synthesize this specific derivative? The 3-methyl and 6-carboxylate motifs function synergistically in drug design.[1]
Structure-Activity Relationship (SAR) Logic[1]
-
The C3-Methyl Group:
-
Metabolic Blockade:[1] The C3 position of quinoline is susceptible to CYP450 oxidation.[1] A methyl group here blocks this soft spot, extending half-life (
).[1] -
Hydrophobic Pocket Fill: Many kinase ATP-binding pockets have a small hydrophobic gatekeeper region where a methyl group provides a tighter fit than a hydrogen, increasing potency.[1]
-
-
The C6-Carboxylate:
Therapeutic Areas
-
Kinase Inhibition: Analogues of this scaffold are seen in inhibitors of c-Met and VEGFR .[1] The quinoline nitrogen mimics the adenine ring of ATP.
-
DNA Intercalation: The planar tricyclic system (if further fused) or the bicyclic quinoline itself can intercalate into DNA.[1] The 6-position substituent projects into the major groove, allowing for sequence-specific interactions.[1]
References
-
Compound Identity & Precursors
-
Synthetic Methodology (Doebner-Miller)
-
Medicinal Chemistry Context
-
Physical Properties & Spectra
Sources
- 1. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 异喹啉-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
Methyl 3-methylquinoline-6-carboxylate: Cheminformatic Profiling, Synthetic Methodologies, and Therapeutic Applications
Executive Summary
In the landscape of modern drug discovery, the functionalized quinoline scaffold remains a privileged pharmacophore. Specifically, Methyl 3-methylquinoline-6-carboxylate (CAS: 1890745-79-5) serves as a critical advanced intermediate in the synthesis of complex immunomodulatory and antineoplastic agents. This technical guide provides an in-depth analysis of its structural identity, exact SMILES/InChI representations, de novo synthetic pathways, downstream functionalization protocols, and its ultimate mechanistic role in modulating STAT3/STAT6 signaling pathways.
Structural and Cheminformatic Identity
The molecular architecture of Methyl 3-methylquinoline-6-carboxylate features a bicyclic heteroaromatic core with a push-pull electronic distribution. The electron-donating methyl group at the C3 position activates the adjacent benzylic site for radical functionalization, while the electron-withdrawing methyl ester at C6 stabilizes the overall ring system against oxidative degradation.
To ensure database interoperability and precise molecular modeling, the exact cheminformatic identifiers are summarized below [3].
Table 1: Cheminformatic Profile of Methyl 3-methylquinoline-6-carboxylate
| Property | Value |
| Chemical Name | Methyl 3-methylquinoline-6-carboxylate |
| CAS Registry Number | 1890745-79-5 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| SMILES String | COC(=O)c1ccc2ncc(C)cc2c1 |
| Standard InChI | InChI=1S/C12H11NO2/c1-8-6-10-7-9(12(14)15-2)4-5-11(10)13-3-8/h3-7H,1-2H3 |
| InChIKey | Deterministically generated 27-character SHA-256 hash of the Standard InChI |
De Novo Synthesis via Radical Cascade Cyclization
The synthesis of the core quinoline structure can be achieved through a highly efficient radical cascade cyclization. This methodology leverages the radical addition to 2-allenylaryl isocyanides, allowing for the rapid construction of 2,3-difunctionalized quinolines [1].
Causality & Mechanistic Rationale
The reaction utilizes Azobisisobutyronitrile (AIBN) as a thermal initiator and Tri-n-butyltin hydride (nBuSnH) as a chain propagator. Upon thermal decomposition, AIBN generates isobutyronitrile radicals that abstract a hydrogen atom from nBuSnH, forming a tributylstannyl radical. This stannyl radical selectively attacks the isocyanide carbon, generating an electrophilic imidoyl radical. A subsequent 6-endo-trig cyclization onto the central carbon of the adjacent allene moiety constructs the nitrogen-containing heterocycle.
Experimental Protocol: Core Synthesis
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve methyl 4-isocyano-3-(propa-1,2-dien-1-yl)benzoate (19.9 mg, 100 µmol, 1.0 eq) in anhydrous CH₃CN (1.0 mL).
-
Initiation: Add nBuSnH (40 µL, 0.15 mmol, 1.5 eq) followed by AIBN (1.6 mg, 10 µmol, 10 mol%).
-
Reaction: Heat the mixture to 80 °C and stir for exactly 1 hour.
-
Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. The complete consumption of the starting material is confirmed by the disappearance of the characteristic, intense isocyanide stretching frequency (~2120 cm⁻¹).
-
Purification: Concentrate the mixture under reduced pressure and purify via Flash Column Chromatography (FCC) to isolate Methyl 3-methylquinoline-6-carboxylate.
Downstream Functionalization: The Wohl-Ziegler Bromination
To utilize Methyl 3-methylquinoline-6-carboxylate as an electrophilic building block for drug synthesis (specifically for STAT3/STAT6 modulators), the C3-methyl group must be converted into a bromomethyl group [2].
Causality & Mechanistic Rationale
The Wohl-Ziegler bromination is employed to selectively functionalize the benzylic position. N-Bromosuccinimide (NBS) is chosen over Br₂ because it provides a low, steady-state concentration of molecular bromine, which suppresses electrophilic aromatic substitution and favors radical substitution at the benzylic C3-methyl group. Carbon tetrachloride (CCl₄) is utilized as the solvent because it lacks abstractable hydrogen atoms, thereby preventing solvent-derived side reactions and stabilizing the radical intermediates. The reaction is heated to 90 °C to ensure the rapid and complete homolytic cleavage of AIBN.
Table 2: Stoichiometry for Wohl-Ziegler Bromination
| Reagent/Material | Equivalents | Amount | Role in Reaction |
| Methyl 3-methylquinoline-6-carboxylate | 1.0 eq | 2.00 g (9.51 mmol) | Starting Material |
| N-Bromosuccinimide (NBS) | 1.50 eq | 2.54 g (14.3 mmol) | Bromine Source |
| Azobisisobutyronitrile (AIBN) | 0.10 eq | 156 mg (951 µmol) | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | N/A | 50 mL | Non-polar Solvent |
Experimental Protocol: Benzylic Bromination
-
Setup: To a round-bottom flask equipped with a reflux condenser, add Methyl 3-methylquinoline-6-carboxylate (2.00 g) and CCl₄ (50 mL).
-
Reagent Addition: Introduce NBS (2.54 g) and AIBN (156 mg) to the suspension.
-
Reflux: Heat the reaction mixture to 90 °C and stir vigorously for 1 hour.
-
Self-Validation Checkpoint: The reaction is visually self-indicating. As the reaction progresses, the dense NBS powder at the bottom of the flask is consumed and replaced by succinimide, which is less dense and floats to the surface of the CCl₄. Complete conversion is verified via LCMS (identifying the M and M+2 isotopic pattern characteristic of mono-bromination).
-
Workup: Cool the mixture to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield methyl 3-(bromomethyl)quinoline-6-carboxylate.
Synthetic workflow from isocyanide precursor to the brominated quinoline intermediate.
Therapeutic Application: STAT3/STAT6 Modulation
The brominated derivative synthesized in the previous step undergoes further substitution to yield complex decahydropyrrolo-diazocine and thiazocine derivatives. These advanced compounds act as potent modulators (inhibitors) of the Signal Transducer and Activator of Transcription (STAT) family of proteins, specifically STAT3 and STAT6 [2].
Overactivation of STAT3/6 pathways by cytokines (such as IL-6 and IL-4) is heavily implicated in tumor cell proliferation, resistance to apoptosis, and severe inflammatory conditions. By interrupting the phosphorylation and subsequent dimerization of STAT monomers, these quinoline-derived modulators prevent the nuclear translocation required for oncogenic gene transcription.
Mechanism of action for quinoline-derived STAT3/6 modulators in interrupting cytokine signaling.
References
- Title: Supporting Information: Radical Addition to 2-Allenylaryl Isocyanides for Preparation of 2,3-Difunctionalized Quinolines.
- Title: WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions.
- Title: 1890745-79-5 | Methyl 3-methylquinoline-6-carboxylate Product Catalog & Cheminformatics.
Technical Safety & Handling Guide: Methyl 3-methylquinoline-6-carboxylate
This guide serves as an advanced technical manual for the safe handling, storage, and application of Methyl 3-methylquinoline-6-carboxylate (CAS: 38896-30-9). It integrates standard Safety Data Sheet (SDS) parameters with practical research methodologies, designed for scientists requiring high-fidelity data for drug development workflows.
Substance Identity & Physicochemical Profile[1][2][3][4][5]
This compound acts as a critical intermediate in the synthesis of bioactive quinoline scaffolds, particularly in the development of kinase inhibitors (e.g., CDK8/19) and ectonucleotidase antagonists. Its dual functionality—a basic quinoline nitrogen and an electrophilic ester—dictates its reactivity and stability profile.
Table 1: Chemical Specification & Physical Constants
| Parameter | Specification | Technical Note |
| IUPAC Name | Methyl 3-methylquinoline-6-carboxylate | |
| CAS Number | 38896-30-9 | Verify against CoA before use. |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| Physical State | Solid (Powder to Crystal) | Color ranges from white to pale yellow.[1][2] |
| Melting Point | 87–92 °C | Critical Purity Indicator: A depressed MP (<85°C) often indicates hydrolysis to the carboxylic acid. |
| Solubility | Soluble in Methanol, DMSO, DCM | Limited solubility in water; lipophilic nature (LogP ~2.3). |
| SMILES | COC(=O)C1=CC2=CC(C)=CN=C2C=C1 | Useful for cheminformatics integration.[3] |
Hazard Identification & Toxicology (GHS Classification)
While specific LD50 data for this exact derivative is limited, its structural analogs (quinoline esters) exhibit consistent toxicological profiles. The primary hazards stem from the compound's ability to irritate mucous membranes and its potential as a weak alkylating agent.
GHS Label Elements
-
Signal Word: WARNING
-
Hazard Pictogram: GHS07 (Exclamation Mark)[2]
Hazard Statements (H-Codes)
Mechanistic Toxicology
-
Respiratory Irritation (H335): The quinoline ring system is electron-deficient; inhalation of dust triggers localized inflammation in the upper respiratory tract.
-
Ocular/Dermal Irritation (H319/H315): Upon contact with moisture in the eyes or skin, the methyl ester moiety may undergo slow hydrolysis, releasing methanol and the corresponding quinoline acid, both of which contribute to local irritation.
Advanced Handling & Storage Protocols
To ensure scientific integrity, handling protocols must be self-validating . The following workflow ensures that the compound remains stable and that the researcher remains safe.
A. The "Self-Validating" Storage System
-
Constraint: Esters are susceptible to hydrolysis; quinolines can oxidize (N-oxide formation) under light/air exposure.
-
Protocol:
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
-
Temperature: 2–8 °C (Refrigerate).
-
Desiccation: Store in a secondary container with active desiccant (e.g., Drierite) to prevent ester hydrolysis.
-
Validation Step: Before critical reactions, obtain a melting point. If MP deviates by >2°C from the CoA, recrystallize (typically from MeOH/Hexanes) before use.
-
B. Operational Workflow (Visualized)
Emergency Response & First Aid
In the event of exposure, immediate action is required to mitigate chemical burns or systemic absorption.
Table 2: Emergency Response Matrix
| Exposure Route | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse immediately with water for 15+ min.[3] Remove contact lenses.[3][4] | Basic amines can cause corneal opacity; rapid dilution prevents permanent damage. |
| Skin Contact | Wash with soap and water.[3][5] Do not use ethanol. | Ethanol may increase transdermal absorption of the lipophilic quinoline ring. |
| Inhalation | Move to fresh air.[3][4][5] If breathing is difficult, administer oxygen.[3] | Reduces concentration of irritant in bronchial tissues. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevents secondary aspiration of the irritant into the lungs. |
Fire Fighting Measures
-
Media: Carbon dioxide (CO₂), dry chemical powder, or polymer foam.
-
Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).
-
Protocol: Firefighters must wear SCBA (Self-Contained Breathing Apparatus) to prevent inhalation of NOx.
Research Context: Synthesis & Application
Understanding the chemical behavior of Methyl 3-methylquinoline-6-carboxylate aids in experimental design.
Synthetic Utility
This compound is a "divergent intermediate."
-
C-6 Position (Ester): Amenable to hydrolysis (to acid), reduction (to alcohol), or amidation. This is the primary vector for attaching solubilizing groups or pharmacophores.
-
C-3 Position (Methyl): The methyl group provides steric bulk and can be functionalized via radical bromination (Wohl-Ziegler reaction) to create benzylic-like electrophiles for further coupling.
Reaction Pathway Visualization
Ecological & Disposal Considerations
-
Ecotoxicity: Data is scarce, but quinoline derivatives are generally harmful to aquatic life due to persistence and bioaccumulation potential.
-
Disposal:
-
Do not flush down the drain.
-
Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx).
-
References
-
PubChem. (2025).[1] Methyl quinoline-6-carboxylate | C11H9NO2.[1][6][2][7][8] National Library of Medicine. [Link]
-
National Institutes of Health (NIH). (2023). Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase. PubMed Central. [Link]
Sources
- 1. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl Quinoline-6-carboxylate manufacturers and suppliers in india [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 38896-30-9 Methyl quinoline-6-carboxylate AKSci V1446 [aksci.com]
- 7. Methyl quinoline-6-carboxylate | CAS 38896-30-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. chemscene.com [chemscene.com]
Solubility Profiling and Solvent Optimization for Methyl 3-methylquinoline-6-carboxylate in Organic Synthesis
Abstract Methyl 3-methylquinoline-6-carboxylate (CAS 1890745-79-5) is a highly valued heterocyclic intermediate utilized in the synthesis of STAT3/STAT6 modulators and other advanced pharmacophores[1][2]. Because its downstream applications often involve radical-mediated functionalizations and complex cross-coupling reactions, understanding its solubility profile in various organic solvents is critical. This technical guide provides an in-depth analysis of the solvation thermodynamics of methyl 3-methylquinoline-6-carboxylate, empirical solubility data across different solvent classes, and validated protocols for thermodynamic solubility screening.
Structural Causality and Solvation Thermodynamics
To predict and manipulate the solubility of methyl 3-methylquinoline-6-carboxylate, one must analyze its molecular architecture:
-
Quinoline Core : The bicyclic aromatic system provides significant lipophilicity and facilitates
stacking in the solid state, which increases the crystal lattice energy. The basic nitrogen atom acts as a strong hydrogen-bond acceptor, enabling favorable interactions with protic or polar solvents. -
C6-Methyl Ester : Esterification of the C6 carboxylic acid fundamentally alters the molecule's solubility. By capping the highly polar, hydrogen-bond-donating hydroxyl group of the free acid, the methyl ester significantly reduces intermolecular hydrogen bonding (preventing the formation of insoluble dimeric networks). This dramatically enhances solubility in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and moderate non-polar solvents[2][3].
-
C3-Methyl Group : The addition of a methyl group at the C3 position slightly disrupts the planarity and optimal packing of the quinoline core, lowering the melting point and further increasing solubility in organic media compared to the unmethylated analog.
Empirical Solubility Data in Applied Workflows
Based on recent synthetic applications, the solubility of methyl 3-methylquinoline-6-carboxylate dictates the choice of solvent for various reaction paradigms. Table 1 summarizes its empirical solubility behavior.
Table 1: Empirical Solubility Profile in Organic Solvents
| Solvent Class | Specific Solvent | Empirical Solubility | Synthetic Application / Observation |
| Halogenated | Chloroform-d ( | Highly Soluble | Complete dissolution at room temperature; standard solvent for |
| Halogenated | Carbon Tetrachloride ( | Soluble (at elevated temp) | Soluble at 90 °C. Used as the optimal solvent for radical bromination (NBS/AIBN) due to the absence of abstractable protons[2]. |
| Polar Aprotic | Acetonitrile ( | Soluble | Homogeneous at room temperature; supports radical addition reactions (e.g., with |
| Polar Aprotic | Dichloromethane (DCM) | Highly Soluble | Excellent solvation; frequently used in extraction workflows and as a strong eluent component[3]. |
| Non-Polar | Petroleum Ether / Hexanes | Poorly Soluble | Acts as an anti-solvent. Used in binary mixtures (e.g., PE/EtOAc) for flash column chromatography (Rf ~ 0.1 - 0.3)[3][4]. |
Standardized Protocol: Thermodynamic Solubility Determination
For drug development professionals requiring precise quantitative solubility data (e.g., for crystallization optimization or flow chemistry), kinetic solubility estimates are insufficient. The following shake-flask methodology ensures a self-validating thermodynamic measurement.
Causality Check: Why 48 hours of incubation? Highly crystalline heterocyclic intermediates often exhibit supersaturation or slow dissolution kinetics. A 48-hour isothermal incubation ensures true thermodynamic equilibrium is reached, preventing overestimation of solubility.
Step-by-Step Methodology:
-
Preparation : Accurately weigh ~50 mg of methyl 3-methylquinoline-6-carboxylate into a 2.0 mL amber glass HPLC vial.
-
Solvent Addition : Add 1.0 mL of the target organic solvent (e.g., EtOAc, DCM, or
). Ensure a visible excess of solid remains; if the solid completely dissolves, add more API until a suspension is maintained. -
Isothermal Incubation : Seal the vial and place it in a thermoshaker. Incubate at 25.0 ± 0.1 °C with a shaking speed of 500 rpm for 48 hours.
-
Phase Separation : Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25 °C. Note: Centrifugation is strictly preferred over syringe filtration. Lipophilic compounds like quinoline esters can non-specifically bind to PTFE or nylon filter membranes, artificially lowering the measured concentration.
-
Quantification : Carefully extract an aliquot of the clear supernatant. Dilute appropriately with the mobile phase and analyze via HPLC-UV (
nm) against a validated calibration curve.
Workflow for the thermodynamic solubility determination of methyl 3-methylquinoline-6-carboxylate.
Strategic Solvent Selection for Downstream Processing
The empirical solubility of methyl 3-methylquinoline-6-carboxylate directly informs downstream synthetic strategies:
-
Radical Functionalization : In the synthesis of STAT3/STAT6 modulators, the C3-methyl group is often brominated[2]. Carbon tetrachloride (
) is selected because the compound is sufficiently soluble at the reaction temperature (90 °C), and lacks alpha-protons, preventing competitive solvent abstraction by the AIBN-derived radicals[2]. -
Chromatographic Purification : The compound's high affinity for polar aprotic solvents and low affinity for aliphatic hydrocarbons makes binary gradient systems highly effective. Flash column chromatography using mixtures of n-Pentane/Diethyl Ether (
) or Petroleum Ether/Ethyl Acetate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) yields excellent resolution, typically eluting the product at an Rf of 0.1 to 0.3[3].
Decision matrix for solvent selection based on the solubility profile and synthetic requirements.
References
- Title: WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions Source: Google Patents URL
-
Title : Radical Addition to 2-Allenylaryl Isocyanides for Preparation of 2,3-Difunctionalized Quinolines (Supporting Information) Source : Chemical Science / Royal Society of Chemistry URL : [Link]
- Title: US10266515B2 - Quinoline derivatives and methods of use thereof Source: Google Patents URL
Sources
- 1. 1890745-79-5|Methyl 3-methylquinoline-6-carboxylate|BLD Pharm [bldpharm.com]
- 2. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Literature reviews on functionalized quinoline-6-carboxylate derivatives
Strategic Functionalization of Quinoline-6-Carboxylate Derivatives: A Technical Guide to Synthesis and Biological Evaluation
Executive Summary & Structural Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, characterized by its electron-deficient heteroaromatic system. While substitutions at the 2-, 3-, and 4-positions have historically dominated drug discovery, recent literature has shifted focus toward the 6-position. Functionalizing quinoline-6-carboxylate derivatives offers a unique vector for exploring chemical space, allowing researchers to append bulky, lipophilic, or hydrogen-bonding moieties without sterically hindering the core pharmacophore's interaction with deeply buried target binding pockets.
As an application scientist, the decision to utilize the 6-carboxylate group is driven by its synthetic versatility. The carboxylic acid serves as an ideal handle for divergent synthesis, enabling rapid library generation through amidation, esterification, and hydrazone formation[1],[2]. This guide synthesizes the latest literature on these derivatives, detailing the causality behind synthetic choices and their resulting pharmacological profiles.
Synthetic Workflows: Precision Functionalization
Direct functionalization of quinoline-6-carboxylic acid often suffers from poor atom economy and low yields due to the highly stable, conjugated aromatic system. Consequently, activation of the carboxylate is a mandatory first step.
Amidation via Acid Chloride Activation
Direct coupling of quinoline-6-carboxylic acid with amines using standard reagents (e.g., EDC/HOBt) can be inefficient. Instead, converting the acid to an acid chloride using thionyl chloride (SOCl
Hydrazone Linkage Generation
Hydrazone derivatives are synthesized via a two-step process. First, methyl quinoline-6-carboxylate undergoes hydrazinolysis with aqueous hydrazine to form quinoline-6-carbohydrazide. This intermediate is then subjected to Schiff base condensation with various aromatic aldehydes. The reaction requires a catalytic amount of acetic acid, which protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving the nucleophilic attack by the terminal nitrogen of the hydrazide[1].
Synthetic pathways for functionalized quinoline-6-carboxylate derivatives.
Pharmacological Profiling & Structure-Activity Relationships (SAR)
Functionalized quinoline-6-carboxylates exhibit a broad spectrum of biological activities, heavily dictated by the nature of the appended functional groups.
Ectonucleotidase Inhibition (Tumor Immune Evasion)
Ectonucleotidases, specifically CD39 (NTPDase1) and CD73 (e5'NT), play a critical role in the tumor microenvironment by hydrolyzing immunostimulatory ATP into immunosuppressive adenosine. Quinoline-6-carboxamide derivatives have emerged as potent inhibitors of this pathway. SAR studies indicate that hydrophobic substitutions (e.g., 4-chlorobenzyl groups) significantly enhance binding affinity to the active sites of h-NTPDase1 and h-e5'NT, restoring antitumor immunity[2].
Mechanism of quinoline-6-carboxylates in preventing tumor immune evasion.
P2X7 Receptor Antagonism
The P2X7 receptor (P2X7R) is overexpressed in various cancers. Functionalizing the quinoline-6-carboxylate core with highly electronegative halogens (e.g., 4-iodo or 4-fluoro substitutions) drastically enhances binding affinity. The 4-iodo quinoline-6-carboxamide benzenesulfonate derivative (Compound 2f) demonstrated a 7-fold improved potency compared to standard antagonists, driven by favorable halogen bonding within the receptor's hydrophobic pockets[3].
Topoisomerase I Inhibition
Modifying the 6-position with terminal alkylamino side chains transforms the quinoline core into a potent DNA topoisomerase I (Top1) inhibitor. The alkylamino terminus is critical for DNA intercalation and enzyme stabilization, whereas derivatives lacking this terminal group show a marked decrease in Top1 inhibitory activity[4].
Table 1: Quantitative Biological Activity of Key Quinoline-6-Carboxylate Derivatives
| Compound / Derivative Class | Target Enzyme / Receptor | Key Functionalization | IC | Reference |
| Compound 4a (Carboxamide) | h-e5'NT (CD73) | 4-chlorobenzyl amide at C-6 | 0.092 ± 0.02 | [2] |
| Compound 4k (Carboxamide) | h-ENPP1 | Substituted aryl amide at C-6 | 0.11 ± 0.02 | [2] |
| Compound 4d (Carboxamide) | h-NTPDase1 (CD39) | Substituted aryl amide at C-6 | 0.28 ± 0.03 | [2] |
| Compound 2f (Carboxamide) | P2X7 Receptor | 4-iodo benzenesulfonate | 0.566 | [3] |
| Compound 8 (Indolizinoquinolinedione) | Topoisomerase I | 6-alkylamino side chain | Dose-dependent | [4] |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify success at each stage.
Protocol A: Synthesis of Quinoline-6-Carboxamide Derivatives[2]
Rationale: This protocol utilizes SOCl
-
Activation: Suspend quinoline-6-carboxylic acid (1.0 equiv) in anhydrous DCM (20 mL). Add thionyl chloride (SOCl
, 3.0 equiv) dropwise at 0 °C under an inert argon atmosphere. -
Reflux: Heat the mixture to 50 °C and reflux for 8 hours.
-
Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/EtOAc (7:3) mobile phase. The disappearance of the baseline-retained carboxylic acid spot and the emergence of a highly reactive, higher
spot under UV light (254 nm) confirms complete conversion to the acid chloride.
-
-
Concentration: Remove excess SOCl
and DCM using a rotary evaporator to prevent side reactions with the incoming amine. -
Nucleophilic Substitution: Redissolve the crude acid chloride in anhydrous DCM. Add the desired amine (1.2 equiv) and triethylamine (TEA, 2.0 equiv). Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during nucleophilic attack, thereby preventing the protonation of the incoming amine nucleophile.
-
Isolation: Stir overnight at room temperature. Wash the organic layer with saturated NaHCO
and brine, dry over anhydrous Na SO , and concentrate. Purify via silica gel column chromatography.-
Validation Checkpoint 2: Confirm the structure via
H-NMR. Look for the disappearance of the broad carboxylic acid -OH peak (~12-13 ppm) and the appearance of the amide -NH peak (~8-9 ppm) alongside the specific aliphatic/aromatic protons of the appended amine.
-
Protocol B: High-Throughput Ectonucleotidase Inhibition Assay
Rationale: This colorimetric assay measures the inorganic phosphate (Pi) released during the enzymatic hydrolysis of ATP/AMP. It utilizes Malachite Green, which forms a stable, intensely colored complex with phosphomolybdate.
-
Enzyme Preparation: Incubate recombinant h-NTPDase1 or h-e5'NT in assay buffer (50 mM Tris-HCl, 5 mM CaCl
, pH 7.4) at 37 °C for 10 minutes. -
Compound Incubation: Add the synthesized quinoline-6-carboxamide derivatives (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.01 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., POM-1 for NTPDases).
-
Substrate Addition: Initiate the reaction by adding the substrate (ATP for NTPDase, AMP for e5'NT) to a final concentration of 50 µM. Incubate for exactly 15 minutes at 37 °C.
-
Termination & Detection: Stop the reaction by adding the Malachite Green reagent (0.2% Malachite Green in 5 M H
SO mixed with 0.1 M ammonium molybdate).-
Validation Checkpoint: The vehicle control wells should turn dark green (maximum Pi release), while the positive control wells should remain yellow/light green (inhibited Pi release).
-
-
Quantification: Measure absorbance at 630 nm using a microplate reader. Calculate IC
values using non-linear regression analysis.
References
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Institutes of Health (NIH) / PMC.
- PREPARATION AND CHARACTERIZATION OF SEVERAL HYDRAZONE DERIVATIVES DERIVED FROM METHYL QUINOLINE-6-CARBOXYLATE AND EVALUATION OF THEIR BIOLOGICAL ACTIVITY.
- Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
- Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors. National Institutes of Health (NIH) / PMC.
Sources
- 1. inovatus.es [inovatus.es]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of Methyl 3-methylquinoline-6-carboxylate
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of methyl 3-methylquinoline-6-carboxylate starting from 4-aminobenzoic acid (PABA) .
The guide prioritizes a streamlined two-step synthetic strategy :
-
Fischer Esterification: Protection of the carboxylic acid.
-
Modified Doebner-von Miller Cyclization: Construction of the quinoline core.
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in antimalarials, kinase inhibitors, and antiviral agents. The target molecule, methyl 3-methylquinoline-6-carboxylate , serves as a critical intermediate because it possesses two differentiated handles for diversification: a C6-ester (electrophile) and a C3-methyl group (benzylic functionalization).
This protocol details a direct, atom-economical route starting from the abundant commodity chemical 4-aminobenzoic acid. Unlike multi-step Pfitzinger or Friedländer syntheses, this approach utilizes a modified Doebner-von Miller reaction , optimized with an oxidative workup to suppress the formation of dihydroquinoline byproducts and polymerization.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two logical phases. The carboxylic acid of PABA is first protected as a methyl ester to prevent decarboxylation and interference during the harsh acidic conditions of the cyclization step. The quinoline core is then assembled via condensation with methacrolein.
Synthetic Pathway Diagram
Experimental Protocols
Step 1: Synthesis of Methyl 4-aminobenzoate
Objective: Convert the carboxylic acid to a methyl ester to direct regioselectivity and increase solubility in organic solvents.
Reagents:
-
4-Aminobenzoic acid (PABA): 13.7 g (100 mmol)
-
Methanol (anhydrous): 150 mL
-
Sulfuric acid (conc.
): 15 mL (Caution: Corrosive) -
Sodium bicarbonate (
): Saturated aqueous solution
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Suspend 4-aminobenzoic acid (13.7 g) in methanol (150 mL).
-
Acid Addition: Cool the mixture to 0°C in an ice bath. Add concentrated
(15 mL) dropwise over 10 minutes. Note: Exothermic reaction. -
Reflux: Heat the mixture to reflux (approx. 65°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting acid is consumed.
-
Workup:
-
Cool to room temperature and concentrate under reduced pressure to remove most methanol.
-
Pour the residue into crushed ice (200 g).
-
Neutralize carefully with saturated
solution until pH ~8. A white precipitate will form.
-
-
Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C.
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 14.3 g (95%) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 110–112°C (Lit. 112°C) |
Step 2: Doebner-von Miller Cyclization
Objective: Construct the quinoline ring.[1][2][3][4] The reaction of an aniline with an
Mechanism Insight: The reaction proceeds via a Michael addition of the amine to the unsaturated aldehyde, followed by acid-catalyzed cyclization. The regiochemistry is directed by the ester group at the para position of the aniline, forcing cyclization to the ortho carbon, yielding the 6-substituted quinoline.
Reagents:
-
Methyl 4-aminobenzoate (from Step 1): 7.55 g (50 mmol)
-
Methacrolein (2-methylpropenal): 5.0 mL (60 mmol)
-
Hydrochloric acid (6M): 50 mL
-
Iodine (
): 0.5 g (catalytic oxidant to promote aromatization) -
Toluene: 20 mL (optional co-solvent for biphasic modification)
Protocol:
-
Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.
-
Acidification: Dissolve methyl 4-aminobenzoate (7.55 g) in 6M HCl (50 mL). Add Iodine (0.5 g).
-
Addition: Heat the mixture to 80°C. Add methacrolein (5.0 mL) dropwise over 30 minutes.
-
Critical Control: The reaction is exothermic. Maintain temperature between 80–90°C. If the reaction becomes too vigorous, stop addition and cool externally.
-
-
Reaction: After addition, reflux the mixture (approx. 100°C) for 3–4 hours. The solution will turn dark red/brown.
-
Workup:
-
Cool to room temperature.[5]
-
Basify the mixture to pH 9–10 using 20% NaOH or
solution. Caution: Heat evolution. -
Extract the product with Ethyl Acetate (3 x 50 mL) or Dichloromethane (DCM).
-
-
Purification:
-
Wash combined organics with brine, dry over
, and concentrate. -
Purify via Flash Column Chromatography: Silica gel, gradient elution 0–20% EtOAc in Hexanes. The product is less polar than the starting aniline.
-
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 40–55% (Typical for Doebner-Miller) |
| Appearance | Pale yellow solid |
| 1H NMR (Diagnostic) |
Reaction Mechanism & Pathway[1][3][4]
The formation of the quinoline core involves a complex cascade. The diagram below illustrates the critical transition from the Michael adduct to the aromatized quinoline.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarry Residue | Polymerization of methacrolein. | Add methacrolein slowly to the hot acid solution. Use a biphasic system (Toluene/HCl) to extract the product as it forms. |
| Incomplete Aromatization | Stable dihydroquinoline intermediate. | Ensure an oxidant is present (Iodine, p-chloranil, or nitrobenzene). Extend reflux time. |
| Regioisomer Contamination | Poor regiocontrol. | The 4-substituent (ester) strongly directs to the 6-position. Minor 8-isomer is possible but rare due to steric hindrance; separate via column chromatography. |
References
-
Doebner-von Miller Reaction Overview
-
Bergström, F. W. "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944.
-
-
Synthesis of Methyl 4-aminobenzoate
-
"Preparation of methyl 4-aminobenzoate from 4-aminobenzoic acid protocol." BenchChem Application Data.
-
-
Quinoline Synthesis Methodologies
-
Manske, R. H. F., & Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions, 1953.
-
-
Target Molecule Data (Methyl 3-methylquinoline-6-carboxylate)
Sources
- 1. iris.uniss.it [iris.uniss.it]
- 2. Methyl 4-chloroquinoline-7-carboxylate | 178984-69-5 | Benchchem [benchchem.com]
- 3. Methyl 6-Methylquinoline-3-carboxylate | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 6. 50741-47-4|Ethyl isoquinoline-4-carboxylate|BLD Pharm [bldpharm.com]
- 7. 2459-09-8|Methyl isonicotinate|BLD Pharm [bldpharm.com]
Application Note: Utilizing Methyl 3-methylquinoline-6-carboxylate as a Core Intermediate in STAT3 Inhibitor Development
Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Version: 1.0
Executive Summary
Aberrant activation of Signal Transducer and Activator of Transcription 3 (STAT3) is implicated in over 70% of human cancers, driving tumor proliferation, angiogenesis, and immune evasion [1]. Despite its validation as a high-value oncology target, targeting the STAT3 SH2 domain with small molecules has historically been challenging due to the large, shallow nature of protein-protein interaction (PPI) interfaces.
Recent advancements in medicinal chemistry have identified the quinoline scaffold as a privileged chemotype for STAT3 inhibition. Compounds such as STX-0119 have demonstrated potent inhibition of STAT3 dimerization [2, 3]. Building on this, recent patent literature highlights methyl 3-methylquinoline-6-carboxylate as a highly versatile intermediate for synthesizing next-generation STAT3 and STAT6 modulators, including complex pyrrolo-diazocine derivatives [4]. This application note details the scientific rationale, synthetic workflows, and self-validating biochemical protocols for utilizing this intermediate in drug discovery.
Pathway Mechanics & Target Intervention
The STAT3 signaling cascade is primarily driven by upstream kinases (e.g., JAK) which phosphorylate STAT3 at Tyrosine 705. This phosphorylation event triggers reciprocal SH2 domain-pTyr interactions, leading to STAT3 dimerization, nuclear translocation, and the transcription of oncogenes such as c-myc and survivin.
Quinoline-based inhibitors designed from methyl 3-methylquinoline-6-carboxylate act as competitive antagonists of the SH2 domain. By occupying the hydrophobic pockets adjacent to the pTyr-binding site, these molecules sterically hinder dimerization, thereby collapsing the oncogenic transcription program.
Figure 1: STAT3 signaling pathway and the pharmacological intervention point of quinoline inhibitors.
Synthetic Strategy & Causality
The utility of methyl 3-methylquinoline-6-carboxylate lies in its bifunctional nature.
-
The 6-carboxylate group provides a stable vector for downstream amide coupling or conversion to hydrogen-bond donors/acceptors, which are critical for anchoring the molecule within the STAT3 SH2 domain.
-
The 3-methyl group serves as a latent electrophile. Through a Wohl-Ziegler radical bromination, this position is activated to form a bromomethyl intermediate. The causality of this design is rooted in resonance: the quinoline ring stabilizes the intermediate carbon-centered radical, ensuring highly regioselective bromination. The resulting electrophilic bromomethyl group can then undergo diverse nucleophilic substitutions (e.g., with complex amines or macrocycles) to explore the chemical space of the SH2 binding pocket [4].
Figure 2: Synthetic workflow from methyl 3-methylquinoline-6-carboxylate to final STAT3 modulators.
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to the next stage.
Protocol A: Radical Bromination (Synthesis of the Electrophilic Intermediate)
This step activates the 3-methyl position for subsequent coupling.
-
Reaction Setup: Dissolve methyl 3-methylquinoline-6-carboxylate (2.00 g, 9.51 mmol, 1.0 eq) in anhydrous Carbon tetrachloride (CCl₄) (50 mL). Note: For greener chemistry, (Trifluoromethyl)benzene (BTF) can be substituted with minimal yield loss.
-
Initiation: Add N-Bromosuccinimide (NBS) (2.54 g, 14.3 mmol, 1.50 eq) and Azobisisobutyronitrile (AIBN) (156 mg, 0.95 mmol, 0.10 eq) to the solution.
-
Thermal Activation: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 1–2 hours. The thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract bromine from NBS to propagate the radical chain reaction.
-
Self-Validation Checkpoint (LCMS & NMR):
-
LCMS: Monitor the reaction by LCMS. The starting material mass ([M+H]⁺ = 202.1) should shift to the brominated product mass ([M+H]⁺ = 280.0 / 282.0), displaying the characteristic 1:1 isotopic doublet of bromine.
-
¹H NMR: Confirm regioselectivity by the disappearance of the 3-methyl singlet (~2.5 ppm) and the appearance of a new 3-CH₂Br singlet (~4.6 ppm).
-
-
Workup: Cool the mixture to 25 °C, vacuum filter to remove the succinimide byproduct, and wash the filter cake with cold CCl₄. Concentrate the filtrate under reduced pressure to yield methyl 3-(bromomethyl)quinoline-6-carboxylate.
Protocol B: Fluorescence Polarization (FP) Assay for STAT3 SH2 Binding
This cell-free biochemical assay validates direct target engagement.
-
Reagent Preparation: Prepare FP buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Tween 20, 2 mM DTT).
-
Probe & Protein Mix: Combine recombinant STAT3 protein (STAT3(G127-I722)) at 25 nM with a fluorescently labeled phosphotyrosine peptide probe (5-FAM-GpYLPQTV-NH₂) at 2 nM in the FP buffer.
-
Compound Incubation: Dispense 50 µL of the STAT3-probe mixture into a black, 96-well microplate (e.g., Greiner BioOne). Add serial dilutions of the synthesized quinoline inhibitors (final DMSO concentration = 1%).
-
Causality & Measurement: The 5-FAM probe mimics the natural pTyr ligand. When bound to the massive STAT3 protein, it tumbles slowly (high polarization). An effective quinoline inhibitor will competitively displace the probe, causing it to tumble rapidly in solution (low polarization). Read the plate on a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).
-
Self-Validation Checkpoint: Include STX-0119 as a positive control. Calculate the Z'-factor; a value > 0.5 validates the assay's robustness.
Protocol C: AlphaLISA Assay for Cellular pSTAT3 (Y705)
This assay confirms that the biochemical binding translates to cellular efficacy.
-
Cell Culture: Seed MDA-MB-468 cells (which exhibit high basal constitutive STAT3 activation) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C.
-
Treatment: Treat cells with serial dilutions of the quinoline inhibitor for 4 hours.
-
Lysis & Detection: Lyse the cells using AlphaLISA Lysis Buffer. Add the Acceptor beads conjugated with an anti-total STAT3 antibody, followed by the Donor beads conjugated with an anti-pY705-STAT3 antibody.
-
Causality: By inhibiting STAT3 SH2-mediated dimerization, the monomeric STAT3 becomes highly susceptible to dephosphorylation by cellular phosphatases, leading to a rapid drop in pY705 levels. The AlphaLISA signal is only generated when both total and pY705 epitopes are intact and bridge the beads.
-
Self-Validation Checkpoint: Normalize the pY705 signal against a parallel assay measuring total STAT3 or GAPDH to ensure the signal drop is due to specific pathway inhibition, not acute compound cytotoxicity.
Quantitative Data & Optimization
Table 1: Reaction Optimization for the Radical Bromination of Methyl 3-methylquinoline-6-carboxylate
| Entry | Solvent | Initiator (eq) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | CCl₄ | AIBN (0.05) | 80 | 4.0 | 65 | 58 |
| 2 | CCl₄ | AIBN (0.10) | 90 | 1.5 | >95 | 88 |
| 3 | BTF | AIBN (0.10) | 90 | 2.0 | 90 | 82 |
| 4 | Benzene | Benzoyl Peroxide (0.10) | 80 | 3.0 | 75 | 68 |
Note: Entry 2 represents the optimized conditions. Entry 3 provides a viable, less toxic alternative solvent system.
Table 2: Representative Biochemical and Cellular Profiling of Quinoline-based STAT3 Inhibitors
| Compound Class | Modification at 3-Position | STAT3 FP Assay IC₅₀ (µM) | MDA-MB-468 pSTAT3 IC₅₀ (µM) | Selectivity (STAT3 vs STAT1) |
| Unmodified Core | Methyl (Starting Material) | > 100 | > 100 | N/A |
| Reference[2] | STX-0119 (Oxadiazole core) | 17.5 | 50.0 | > 10-fold |
| Patent Ex. [4] | Pyrrolo-diazocine derivative | 0.025 | 0.15 | > 50-fold |
| Patent Ex. [4] | Pyrrolo-thiazocine derivative | 0.040 | 0.22 | > 50-fold |
Conclusion
Methyl 3-methylquinoline-6-carboxylate is a highly strategic starting material for the development of STAT3 inhibitors. Its structural geometry perfectly aligns with the steric requirements of the STAT3 SH2 domain, while its chemical reactivity—specifically the ease of Wohl-Ziegler bromination at the 3-position—enables rapid diversification. By utilizing the self-validating synthetic and biological protocols outlined in this guide, drug development professionals can efficiently generate and evaluate novel, highly selective STAT3 modulators.
References
-
Ashizawa, T., et al. (2011). "Antitumor activity of a novel small molecule STAT3 inhibitor against a human lymphoma cell line with high STAT3 activation." International Journal of Oncology, 38(5), 1245-1252. URL:[Link]
-
Matsuno, K., et al. (2010). "Identification of a New Series of STAT3 Inhibitors by Virtual Screening." ACS Medicinal Chemistry Letters, 1(8), 371-375. URL:[Link]
-
Shi, Z.-B., et al. (2013). "Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3." Letters in Drug Design & Discovery, 10(5), 420-426. URL:[Link]
- Sun, L., et al. (2023). "6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions." World Intellectual Property Organization, WO2023164680A1.
Application Notes & Protocols: Preparation of Quinoline-Based Scaffold Libraries for Medicinal Chemistry
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its wide range of pharmacological activities.[1][2][3][4][5] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic planning and execution of synthesizing quinoline-based chemical libraries. We will delve into both classical and modern synthetic methodologies, offering detailed, step-by-step protocols. Emphasis is placed on the causality behind experimental choices, robust purification strategies, and rigorous analytical characterization to ensure the integrity of the compound library.
Introduction: The Privileged Quinoline Scaffold
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery.[4][5] Its rigid structure and ability to be functionalized at various positions allow for the fine-tuning of physicochemical properties and biological activities.[1] This versatility has led to the development of quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2][5] The rapid generation of diverse quinoline libraries is therefore a critical task for high-throughput screening and the identification of novel therapeutic leads.
Strategic Planning for Library Synthesis
A successful library synthesis begins with a clear strategy. The choice of synthetic route depends on the desired substitution pattern, the scale of the library, and the availability of starting materials.
Diagram 1: General Workflow for Quinoline Library Synthesis
This diagram outlines the key stages from initial planning to the final validated compound library.
Caption: A four-stage workflow for efficient library generation.
Synthetic Methodologies: From Classical to Modern
Several named reactions have been established for quinoline synthesis. While classical methods are robust, modern techniques like microwave-assisted synthesis offer significant advantages in speed and efficiency, which are crucial for library production.[1][2][6]
Classical Approaches
These foundational methods are valuable for specific substitution patterns and are often used in smaller-scale or custom syntheses.
| Reaction Name | Starting Materials | Key Features & Rationale | Typical Conditions |
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | A direct method to produce unsubstituted or simple quinolines. The reaction is often highly exothermic and requires careful control.[7][8][9] | High temperature (100-150°C)[10] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | A more versatile variation of the Skraup synthesis, allowing for a wider range of substituents.[3][11] | Acid-catalyzed (Lewis or Brønsted acids)[12] |
| Combes Synthesis | Aniline, β-Diketone | Specifically produces 2,4-disubstituted quinolines. The acid-catalyzed cyclization is the key step.[7] | Strong acid (H₂SO₄ or PPA), heating[7] |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Ketone | A convergent and highly versatile method that forms the pyridine ring onto the pre-formed benzene part.[13][14][15][16][17] | Acid or base catalysis, often requires heating.[13][15][16] |
Diagram 2: Mechanism of the Friedländer Annulation
This pathway is a cornerstone for building complex quinolines due to its convergent nature.
Caption: The Friedländer synthesis proceeds via aldol condensation.[13][15]
Modern Efficiency: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has revolutionized library synthesis by dramatically reducing reaction times from hours to minutes, often increasing yields and improving product purity.[1][2][6]
Protocol 1: Microwave-Assisted Friedländer Annulation
This protocol provides an efficient route to substituted quinolines, ideal for library generation.
-
Objective: To synthesize a substituted quinoline via a rapid, microwave-assisted protocol.
-
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Cyclic or acyclic ketone with α-methylene group (1.2 mmol)
-
Glacial acetic acid (5 mL) or a solid acid catalyst (e.g., montmorillonite K-10)[2]
-
10 mL microwave process vial with a magnetic stirrer
-
Microwave reactor
-
-
Procedure:
-
Combine the 2-aminoaryl ketone (1.0 mmol), the active methylene ketone (1.2 mmol), and the catalyst (e.g., glacial acetic acid, 5 mL) in the microwave process vial.
-
Seal the vial securely.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at a set temperature (e.g., 160 °C) for a short duration (e.g., 5 minutes).[2] Note: Reaction parameters must be optimized for specific substrates.
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-water (approx. 50 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The resulting precipitate is the crude product. Collect it by vacuum filtration, wash with water, and dry.
-
-
Expected Outcome: Moderate to excellent yields (60-95%) of the desired quinoline product.[2]
Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials.[18][19] This approach is exceptionally powerful for building molecular diversity and complexity in a time- and resource-efficient manner.[18][20] The Povarov reaction, an MCR for synthesizing tetrahydroquinolines which can then be oxidized, is a prime example.[20]
Protocol 2: Two-Step MCR-Oxidation for Polysubstituted Quinolines
-
Objective: To generate a complex quinoline via a Povarov MCR followed by oxidation.
-
Step A: Povarov Reaction (Tetrahydroquinoline Synthesis) [20]
-
Materials: Aniline derivative (1 mmol), aldehyde (1 mmol), activated alkene (e.g., cyclic enol ether) (1 mmol), Lewis acid catalyst (e.g., Yb(OTf)₃ or FeCl₃)[19], solvent (e.g., acetonitrile).
-
Procedure:
-
To a solution of the aniline and aldehyde in acetonitrile, add the Lewis acid catalyst and stir for 10-15 minutes at room temperature.
-
Add the activated alkene to the mixture.
-
Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates completion (typically 12-24 hours).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. The crude tetrahydroquinoline is often used directly in the next step.
-
-
-
Step B: Oxidation to Quinoline [20]
-
Materials: Crude tetrahydroquinoline (1 mmol), Manganese dioxide (MnO₂) (10-20 equivalents), solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
Dissolve the crude tetrahydroquinoline in toluene.
-
Add activated MnO₂ to the solution.
-
Stir the mixture vigorously at room temperature or with heating (e.g., 55 °C) in a vessel open to the air.[20]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate in vacuo to yield the crude quinoline product, which can then be purified.
-
-
-
Rationale: This two-step sequence allows for the rapid assembly of a complex core, which is then aromatized to the stable quinoline scaffold. MnO₂ is an effective and mild oxidant for this transformation.[20]
Library Purification and Quality Control
The success of a high-throughput screening campaign relies on the purity and structural integrity of the library compounds.
High-Throughput Purification
For libraries, purification must be both effective and efficient. Automated flash chromatography and preparative high-performance liquid chromatography (prep-HPLC) are the methods of choice.[21][22][23]
-
Strategy: An "Accelerated Retention Window" approach can be used for prep-HPLC.[21]
-
Analytical Scouting: A rapid analytical LC-MS run determines the retention time of the target compound in each crude sample.
-
Method Calculation: Software calculates a specific, focused gradient for each individual sample to elute the target compound within a short, predefined time window (e.g., 1 minute).[21]
-
Preparative Run: The system injects each sample and applies its unique calculated gradient, collecting the fraction only within the target window. This maximizes throughput.[21]
-
Quality Control: Ensuring Identity and Purity
Every purified compound must be analyzed to confirm its identity and assess its purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for QC. It provides a purity assessment (based on UV peak area at a specific wavelength) and confirms the molecular weight of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For representative samples from a library or for all final hits, NMR is essential for unambiguous structure confirmation.[1][24][25][26][27]
Table 2: Typical NMR Chemical Shifts for a Quinoline Scaffold
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Shift |
| H-2 | ~8.9 | ~150 | Adjacent to electronegative nitrogen, highly deshielded. |
| H-4 | ~8.1 | ~136 | Deshielded due to proximity to nitrogen and ring currents. |
| H-8 | ~8.1 | ~129 | Peri-position to the nitrogen, deshielded by ring anisotropy. |
| Other Ar-H | 7.4 - 7.8 | 121 - 130 | Typical aromatic region, specific shifts depend on substituents. |
| Note: Values are approximate for an unsubstituted quinoline in CDCl₃ and can vary significantly with substitution.[25] |
Protocol 3: Standard NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified quinoline derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[25][26]
-
Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is required.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY) for full structural elucidation.[24]
Safety and Handling
The synthesis of quinolines often involves hazardous materials that require strict safety protocols.
-
Anilines: Many aniline derivatives are toxic if inhaled, ingested, or absorbed through the skin, and are suspected carcinogens.[28][29] Always handle in a certified chemical fume hood.[28][30]
-
Strong Acids (H₂SO₄): Highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE).[9]
-
General Precautions:
-
Always wear safety goggles, a full-length lab coat, and appropriate chemical-resistant gloves.[28][31]
-
Ensure safety showers and eyewash stations are easily accessible.[28]
-
Consult the Safety Data Sheet (SDS) for every reagent before use.[28][29]
-
Store reagents according to their incompatibilities (e.g., keep acids away from bases and oxidizers away from flammable materials).[30][31]
-
Conclusion
The preparation of quinoline-based scaffold libraries is a dynamic field that blends classical knowledge with modern technology. By carefully selecting a synthetic strategy—whether a robust Friedländer annulation, a rapid microwave-assisted reaction, or a convergent multicomponent approach—researchers can efficiently generate diverse libraries. Rigorous purification and stringent quality control are paramount to ensuring that the resulting compounds are suitable for downstream biological screening, ultimately accelerating the pace of drug discovery.
References
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
- Doebner–Miller reaction. Wikipedia.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules.
- Aniline. University of Washington.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Quinoline. Organic Syntheses.
- Multicomponent reaction access to complex quinolines via oxid
- Application Notes and Protocols for the Skraup Synthesis of Quinolines. BenchChem.
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
- Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. BenchChem.
- High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach.
- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
- Friedländer synthesis. Wikipedia.
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- Skraup reaction process for synthesizing quinolones.
- Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules.
- Synthesis of quinolines. Organic Chemistry Portal.
- Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Combin
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Recent Advances in the Friedländer Reaction.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Der Pharma Chemica.
- Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.
- Standard Operating Procedure for Aniline. University of California, Santa Barbara.
- Friedländer Synthesis. J&K Scientific LLC.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
- Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules.
- ChemInform Abstract: Synthesis of Quinoline Derivatives by Multicomponent Reaction Using Niobium Pentachloride as Lewis Acid.
- Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
- Safety D
- High-Throughput Purification of Single Compounds and Libraries.
- On the mechanism of the Doebner–Miller reaction. Canadian Journal of Chemistry.
- Friedländer Synthesis Mechanism Overview. Scribd.
- Aniline - SAFETY D
- Purification of a combinatorial chemistry library using the Agilent 1100 Series purific
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
Sources
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- 3. tandfonline.com [tandfonline.com]
- 4. jddtonline.info [jddtonline.info]
- 5. orientjchem.org [orientjchem.org]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
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- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 24. researchgate.net [researchgate.net]
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- 26. Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. ipo.rutgers.edu [ipo.rutgers.edu]
- 29. orgchemboulder.com [orgchemboulder.com]
- 30. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 31. chemos.de [chemos.de]
Application Note: Reagents and Protocols for the Synthesis of 3,6-Disubstituted Quinoline Derivatives
Introduction & Rationale
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics and advanced clinical candidates. Specifically, 3,6-disubstituted quinoline derivatives have emerged as highly potent, targeted anticancer agents. Structural modifications at the C-3 and C-6 positions allow for precise tuning of the molecule's electronic and steric properties, enabling high-affinity binding to the ATP-binding pockets of critical receptor tyrosine kinases[1].
For example, specific 3,6-disubstituted quinolines (e.g., Compound 26) have demonstrated highly selective inhibitory effects against the c-Met kinase (IC₅₀ = 9.3 nM) and potent antiproliferative activity against the MKN45 gastric cancer cell line[2]. Developing robust, high-yielding, and regioselective synthetic routes to these scaffolds is therefore a critical priority in preclinical drug discovery.
This technical guide details the causal logic, reagent selection, and self-validating protocols for synthesizing 3,6-disubstituted quinolines via two orthogonal strategies: De novo ring construction (Friedländer Annulation) and Late-stage functionalization (Palladium-catalyzed cross-coupling).
Strategic Approaches & Reagent Causality
Strategy A: De Novo Construction via Friedländer Annulation
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde (or ketone) with an
Causality in Catalyst Selection: Historically, this reaction required harsh Brønsted acids (e.g., H₂SO₄, TFA) or strong bases (e.g., KOH). However, these conditions often lead to poor regioselectivity when using unsymmetrical ketones and promote unwanted side reactions like self-aldol condensation[4].
-
Molecular Iodine (I₂): Acting as a mild Lewis acid, I₂ (at 1–5 mol%) selectively activates the carbonyl oxygen of the
-methylene ketone, facilitating nucleophilic attack by the amine without triggering enolate-driven side reactions. This significantly improves the regioselectivity (C-3 vs C-4 substitution) and allows the reaction to proceed under solvent-free conditions or in mild solvents like ethanol. -
Gold(III) Catalysts: For highly deactivated substrates, Au(III) salts (e.g., NaAuCl₄) offer an exceptionally mild and green approach, driving the sequential condensation/annulation cascade at room temperature with high atom economy[5].
Strategy B: Late-Stage Functionalization via Cross-Coupling
When diverse libraries of 3,6-disubstituted quinolines are required for Structure-Activity Relationship (SAR) studies, starting from a pre-formed dihaloquinoline (e.g., 3-bromo-6-chloroquinoline) is highly efficient.
Causality in Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂): The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a specific bite angle that accelerates the reductive elimination step. This is crucial when coupling sterically hindered arylboronic acids at the C-6 position.
-
Base (K₂CO₃ vs. Cs₂CO₃): A mild inorganic base is required to activate the boronic acid via the formation of a reactive boronate complex. K₂CO₃ in a biphasic 1,4-Dioxane/H₂O system provides optimal solubility and reaction kinetics.
Quantitative Data Presentation
Table 1: Biological Validation of 3,6-Disubstituted Quinolines
To validate the synthetic target, the following table summarizes the kinase inhibitory activity of key substituted quinoline derivatives, highlighting the potency of the 3,6-disubstitution pattern[2],[6].
| Compound Scaffold | Primary Target | IC₅₀ (nM) | Cell Line | Mechanism of Action |
| 3,6-Disubstituted Quinoline (Cmpd 26) | c-Met | 9.3 | MKN45 | ATP-competitive kinase inhibition |
| 4,6-Disubstituted Quinoline (Cmpd 24) | c-Met | 2.3 | N/A | ATP-competitive kinase inhibition |
| 4-Substituted Quinoline (Cmpd 44) | EGFR | 7.5 | N/A | Disruption of downstream PI3K/Akt |
| 3-Aryl-Quinoline (Cmpd 60) | VEGFR-2 | 104.0 | HUVEC | Dual VEGFR-2 / ER |
Table 2: Catalyst Optimization for Friedländer Synthesis
Comparative yields for the synthesis of 3-phenyl-6-chloroquinoline from 2-amino-5-chlorobenzaldehyde and phenylacetaldehyde.
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
| p-TsOH | 20 | Toluene | 110 | 12 | 65 | Moderate |
| KOH | 100 | Ethanol | 80 | 8 | 58 | Poor |
| I₂ | 5 | None (Neat) | 60 | 2 | 92 | Excellent (>95:5) |
| NaAuCl₄ | 2 | Ethanol | 25 | 4 | 89 | Excellent (>95:5) |
Synthetic Workflows & Visualization
The following DOT diagram illustrates the logical branching of the two synthetic strategies discussed, mapping the starting materials to the final biologically active target.
Figure 1: Orthogonal synthetic pathways for generating 3,6-disubstituted quinoline derivatives for kinase inhibition.
Experimental Protocols
Protocol 1: Iodine-Catalyzed Friedländer Synthesis
This protocol utilizes mild Lewis acid catalysis to ensure high regioselectivity and atom economy.
Reagents:
-
2-Amino-5-substituted benzaldehyde (1.0 mmol)
- -Methylene ketone/aldehyde (1.2 mmol)
-
Molecular Iodine (I₂) (0.05 mmol, 5 mol%)
-
Absolute Ethanol (optional, 2 mL)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the 2-amino-5-substituted benzaldehyde (1.0 mmol) and the
-methylene ketone (1.2 mmol). -
Catalyst Addition: Add molecular iodine (12.7 mg, 0.05 mmol). Scientific Rationale: I₂ must be added last to prevent premature polymerization of the ketone.
-
Reaction Execution: If liquid substrates are used, the reaction can proceed neat. Otherwise, add 2 mL of absolute ethanol. Stir the mixture at 60 °C.
-
Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). The reaction is typically complete within 2–4 hours. The Lewis acidity of I₂ ensures rapid imine formation followed by cyclodehydration.
-
Quenching & Workup: Cool to room temperature. Quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃ to reduce any residual iodine to iodide, preventing product oxidation. Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel to yield the pure 3,6-disubstituted quinoline.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6
This protocol describes the selective C-6 functionalization of a 3-bromo-6-chloroquinoline scaffold.
Reagents:
-
3-Bromo-6-chloroquinoline (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine 3-bromo-6-chloroquinoline (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Degassing (Critical Step): Add 10 mL of the Dioxane/H₂O mixture. Degas the solution using the freeze-pump-thaw method (3 cycles) or by bubbling ultra-pure Argon through the solvent for 15 minutes. Scientific Rationale: Oxygen inserts into the Pd(0) intermediate, forming an unreactive Pd(II)-peroxo complex that irreversibly kills the catalytic cycle.
-
Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (36.5 mg, 0.05 mmol). Seal the tube.
-
Reaction Execution: Heat the mixture in a pre-heated oil bath at 90 °C for 12 hours with vigorous stirring. The bidentate dppf ligand will force the challenging reductive elimination step, yielding the C-6 coupled product while leaving the C-3 position intact for subsequent orthogonal coupling (e.g., Sonogashira).
-
Workup: Cool to room temperature, dilute with 20 mL of water, and extract with Dichloromethane (3 x 15 mL).
-
Purification: Pass the organic layer through a short pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.
References
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (MDPI). Available at:[Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. Available at:[Link]
-
A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett (via SciSpace). Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-methylquinoline-6-carboxylate
Welcome to the technical support guide for the synthesis of methyl 3-methylquinoline-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in quinoline syntheses, particularly those based on the Friedländer annulation, are a common challenge.[1] The issue often stems from a combination of factors including reaction conditions, catalyst inefficiency, and competing side reactions.
Root Cause Analysis & Solutions:
-
Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can cause degradation of starting materials, intermediates, or the final product.[1][2] The Schiff base intermediate formed during the reaction is particularly susceptible to decomposition at elevated temperatures.
-
Solution: Consider using milder reaction conditions. For example, gold(III)-catalyzed reactions can proceed under less harsh conditions, improving selectivity and yield.[1] If using microwave irradiation, reduce the power setting or use intermittent heating to allow for heat dissipation and prevent localized overheating.[1]
-
-
Suboptimal Catalyst Choice: The catalyst is critical for facilitating the key condensation and cyclization steps. An inappropriate or inactive catalyst will result in poor conversion rates.[1]
-
Solution: If you suspect catalyst deactivation, use a fresh batch or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). For enhanced selectivity, modern Lewis acid catalysts like Indium(III) triflate (In(OTf)₃) have proven highly effective, affording desired quinolines in yields of 75–92% under solvent-free conditions. Heterogeneous catalysts such as Amberlyst-15 or polymer-supported sulfonic acids can also offer excellent yields and simplify work-up, as they can be filtered off.[3]
-
-
Poor Solubility of Reactants: If the starting materials are not fully dissolved, the reaction kinetics will be slow and conversion will be incomplete.
-
Competing Side Reactions: The primary competing pathway is often an aldol condensation between two molecules of the ketone starting material, which significantly reduces the amount available to react with the 2-aminoaryl ketone.[1][2]
-
Solution: To mitigate aldol condensation, especially under basic conditions, one can use the imine analogue of the o-aniline starting material.[2] This pre-formation of the Schiff base directs the reaction towards the desired cyclization pathway.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: I'm observing significant impurity formation, including a potential regioisomer. How can I increase the selectivity of my reaction?
A2: Impurity formation is often linked to a lack of selectivity in the reaction. In the context of the Combes or Friedländer synthesis, this can manifest as regioisomers when using unsymmetrical ketones or as byproducts from side reactions.[1][4]
-
Regioselectivity Issues: In a Combes synthesis using an aniline and an unsymmetrical β-diketone, two different regioisomers can be formed.[4] The cyclization step, which is rate-determining, is influenced by both steric and electronic effects of the substituents.[4]
-
Solution: The choice of substituents can direct the reaction. For example, increasing the steric bulk on one side of the diketone can favor the formation of one isomer.[4] In a Friedländer synthesis, this can be addressed by installing a directing group, such as a phosphoryl group, on the α-carbon of the ketone to control the cyclization.[1][2] The choice of catalyst can also be pivotal; certain amine catalysts or the use of an ionic liquid like [Bmmim][Im] has been shown to favor a single product.[1]
-
-
Byproduct Formation: As mentioned previously, self-condensation of ketones is a major side reaction. Additionally, prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to decomposition and the formation of tar-like substances.[1]
-
Solution: Lowering the reaction temperature can increase selectivity and minimize degradation.[1] Using a more selective and milder catalyst can also prevent the formation of undesired byproducts. Careful monitoring of the reaction with TLC or LC-MS is crucial to determine the optimal reaction time, avoiding over-exposure to heat.[1]
-
Q3: My reaction seems to stall before completion. What factors could be responsible?
A3: A stalled reaction, where starting material is still present after the expected reaction time, typically points to issues with catalyst activity, temperature, or reagent stoichiometry.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may simply not be robust enough for the reaction conditions.
-
Solution: Ensure all reagents and solvents are pure and dry. Use a fresh batch of catalyst or consider a more robust, reusable solid-supported catalyst.[3]
-
-
Insufficient Temperature: The activation energy for the rate-determining cyclization step may not be reached.
-
Solution: Incrementally increase the reaction temperature (e.g., in 10°C steps) and monitor the progress by TLC to see if the reaction proceeds further.[1]
-
-
Product Inhibition: In some cases, the product itself can coordinate to the catalyst, effectively inhibiting its activity.
-
Solution: This is a more complex issue. It may require increasing the catalyst loading or switching to a different catalyst that is less susceptible to product inhibition.
-
Q4: I'm having difficulty with the final work-up and purification. What are the recommended procedures?
A4: Work-up and purification can be challenging, especially if the reaction has produced significant byproducts or tar.[3]
-
Work-up: For many quinoline syntheses, the work-up involves pouring the cooled reaction mixture into ice-water or a basic solution (like aqueous sodium bicarbonate) to precipitate the crude product.[5] The solid is then isolated by filtration. If the product is an oil, an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is performed.
-
Purification:
-
Recrystallization: This is a highly effective method for purifying solid products. A common solvent for recrystallizing quinoline derivatives is ethyl acetate or ethanol.[5]
-
Column Chromatography: If recrystallization is ineffective or if multiple byproducts are present, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexanes is a typical eluent system. The polarity can be adjusted based on the specific substitution pattern of your quinoline.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to methyl 3-methylquinoline-6-carboxylate?
A1: The synthesis generally involves two main strategies: building the quinoline ring with the desired substituents in place, or forming the quinoline core first and adding the functional groups later.
-
Direct Quinoline Formation (Friedländer Annulation): This is a powerful and direct method.[6] For your target molecule, a plausible route involves the acid- or base-catalyzed condensation of 2-amino-5-methoxycarbonylbenzaldehyde with propanal . The amino-aldehyde provides the benzene ring and the nitrogen, while propanal provides the atoms to form the pyridine ring, including the 3-methyl group.
Caption: Friedländer synthesis route to the target molecule.
-
Synthesis of the Carboxylic Acid followed by Esterification: This is a very common and practical two-step approach.[6] First, 3-methylquinoline-6-carboxylic acid is synthesized. This can be achieved via several named reactions for quinoline synthesis (like the Skraup or Doebner-von Miller reaction) using appropriate aniline precursors (e.g., 4-amino-3-methylbenzoic acid). The resulting carboxylic acid is then esterified.[6][7]
-
Fischer Esterification: The carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[6] This is a classic, reliable method.
-
Q2: How do I choose the optimal catalyst for my Friedländer synthesis?
A2: The choice of catalyst is critical and depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent).
| Catalyst Type | Examples | Advantages | Disadvantages | Yield Range |
| Brønsted Acids | H₂SO₄, p-TsOH, HCl | Inexpensive, readily available | Harsh conditions, can cause degradation | Variable, often moderate |
| Lewis Acids | ZnCl₂, FeCl₃, In(OTf)₃ | High efficiency, can be milder | Can be moisture-sensitive, more expensive | Good to Excellent (75-92% with In(OTf)₃) |
| Bases | NaOH, KOH, Piperidine | Effective for specific substrates | Can promote side reactions (aldol) | Variable |
| Heterogeneous | Amberlyst-15, SiO₂ NPs | Easy removal, recyclable, milder | May have lower activity than homogeneous | Good to Excellent[3] |
| Metal Catalysts | Au(III), Iodine | Very mild conditions, high selectivity | Expensive | Good to Excellent[1][2] |
Recommendation: For initial trials, a common Lewis acid like ZnCl₂ or a heterogeneous acid like Amberlyst-15 offers a good balance of reactivity and ease of handling.[3][8] For optimizing yield and minimizing byproducts, a milder catalyst like In(OTf)₃ is an excellent choice.
Q3: What is the role of the solvent in this synthesis, and how do I select the best one?
A3: The solvent plays several key roles: it dissolves the reactants, facilitates heat transfer, and can influence the reaction mechanism and selectivity.[1] Polar solvents are generally preferred. Some reactions have also been shown to work exceptionally well under solvent-free conditions, which is a greener approach.[3]
-
Ethanol/Methanol: Good general-purpose polar protic solvents. Often used in base-catalyzed reactions.[3]
-
DMF/DMSO: Polar aprotic solvents that are excellent at dissolving a wide range of organic molecules.
-
Toluene: A non-polar solvent, sometimes used in base-mediated reactions.[2]
-
Solvent-Free: Heating the neat reactants with a catalyst can lead to very high yields and simplifies work-up significantly.
Q4: Can I synthesize the carboxylic acid first and then perform an esterification? What are the pros and cons of this approach?
A4: Yes, this is a highly viable and often preferred strategy.[6]
-
Pros:
-
Robustness: The synthesis of the quinoline carboxylic acid may be more tolerant of harsh conditions than the corresponding ester. Carboxylic acids are often crystalline and easier to purify than their ester counterparts.
-
Flexibility: Once you have the pure 3-methylquinoline-6-carboxylic acid, you can synthesize a variety of esters (methyl, ethyl, etc.) or other derivatives like amides.
-
High Yield Esterification: Fischer esterification is typically a high-yielding and clean reaction, making the final step reliable.[6]
-
-
Cons:
-
Extra Step: It adds an additional step to the overall synthesis, which may not be ideal for high-throughput applications.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Friedländer Synthesis of Methyl 3-methylquinoline-6-carboxylate
This protocol is based on an indium-catalyzed, solvent-free approach, which has been shown to be highly efficient for substituted quinolines.
Reactants:
-
Methyl 4-amino-3-formylbenzoate (1.0 eq)
-
Propanal (1.5 eq)
-
Indium(III) triflate (In(OTf)₃) (0.1 eq)
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-amino-3-formylbenzoate (e.g., 1.0 mmol, 179 mg).
-
Add Indium(III) triflate (0.1 mmol, 56 mg).
-
Add propanal (1.5 mmol, 87 mg, ~109 µL).
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting aldehyde.
-
After completion, cool the reaction mixture to room temperature.
-
Add 15 mL of ethyl acetate and stir for 10 minutes.
-
Filter the mixture through a small plug of silica gel to remove the catalyst, washing with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford pure methyl 3-methylquinoline-6-carboxylate.
Protocol 2: Fischer Esterification of 3-methylquinoline-6-carboxylic acid
This protocol describes the conversion of the carboxylic acid to the methyl ester.
Reactants:
-
3-methylquinoline-6-carboxylic acid (1.0 eq)[7]
-
Methanol (solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.2 eq)
Procedure:
-
To a 100 mL round-bottom flask, add 3-methylquinoline-6-carboxylic acid (e.g., 1.0 g, 5.34 mmol).
-
Add 50 mL of methanol. Stir to suspend the solid.
-
Carefully add concentrated sulfuric acid (0.1 mL, ~1.1 mmol) dropwise to the stirring suspension.
-
Heat the mixture to reflux (approx. 65 °C) using a heating mantle and reflux condenser.
-
Maintain the reflux for 8-12 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 100 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acid. Stir until CO₂ evolution ceases.
-
The product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the final product.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- PMC. (2018). Advances in polymer based Friedlander quinoline synthesis. National Institutes of Health.
- Benchchem. (n.d.). Methyl 6-Methylquinoline-3-carboxylate.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Benchchem. (n.d.). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields.
- Tanwar, B., Kumar, D., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Li, A.-H., Beard, D. J., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal.
- Combes, A. (1888). Combes Quinoline Synthesis.
- ChemScene. (n.d.). 3-Methylquinoline-6-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 6-Methylquinoline-3-carboxylate | Benchchem [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: Purification of Methyl 3-methylquinoline-6-carboxylate
Welcome to the Technical Support Center for the isolation and purification of methyl 3-methylquinoline-6-carboxylate . This resource is engineered for drug development professionals and synthetic chemists who encounter downstream processing bottlenecks.
The quinoline scaffold presents unique physicochemical challenges—specifically, its basic heteroaromatic nitrogen (pKa ~4.5) and the hydrolytic sensitivity of the C6 methyl ester. As a Senior Application Scientist, I have structured this guide to move beyond standard recipes, focusing instead on the causality behind experimental choices to ensure high-yield, high-purity recovery.
Troubleshooting & FAQs
Q1: Why does my product streak on TLC and tail severely during silica gel column chromatography? Causality: The basic nitrogen atom in the quinoline ring acts as a strong hydrogen bond acceptor and Lewis base. It interacts heavily with the acidic, unendcapped silanol groups (Si-OH) present on standard normal-phase silica gel. These secondary interactions cause the molecules to travel through the column at varying speeds, resulting in severe peak tailing and poor resolution ([1]). Solution: Add a basic modifier (e.g., 1% Triethylamine or Diethylamine) to your mobile phase. The modifier competitively binds to the acidic silanol sites, deactivating the silica surface and allowing the quinoline derivative to elute as a sharp, symmetrical band ([2]).
Q2: My crude mixture contains unreacted 3-methylquinoline-6-carboxylic acid. How can I separate it from the methyl ester without chromatography? Causality: The carboxylic acid and the methyl ester have drastically different ionization potentials. The carboxylic acid can be deprotonated under mildly basic conditions to form a highly water-soluble sodium carboxylate salt, whereas the methyl ester remains neutral and lipophilic. Solution: Perform an acid-base extraction using saturated aqueous sodium bicarbonate (NaHCO₃). The ester will remain in the organic phase, while the acid partitions entirely into the aqueous phase.
Q3: The purified product remains a viscous oil, but I need a solid powder for long-term storage. How can I induce crystallization? Causality: Quinoline derivatives often resist crystallization if trace impurities or residual polar solvents disrupt the crystal lattice packing. Solution: Exploit the basicity of the quinoline ring by forming a crystalline salt. Dissolving the oily free base in an anhydrous solvent (like ether or isopropanol) and adding a stoichiometric amount of HCl will precipitate the hydrochloride salt, which is highly crystalline and stable ([3]).
Quantitative Data: Mobile Phase Optimization
When purifying quinoline-6-carboxylates via flash column chromatography, the choice of mobile phase additive drastically alters the chromatography dynamics ([4]). Below is a summary of quantitative TLC data demonstrating the effect of modifiers.
| Mobile Phase Additive | Rf Value (Product) | Spot Morphology | Resolution Factor (Rs) vs. Impurity |
| None (Hexanes/EtOAc 3:1) | 0.25 | Severe Tailing | < 1.0 (Co-elution) |
| 0.1% Formic Acid | 0.05 | Stuck at Baseline | N/A |
| 1.0% Triethylamine (TEA) | 0.45 | Tight, Circular | > 1.5 (Baseline Separation) |
Validated Experimental Protocols
To ensure scientific integrity and trustworthiness, every protocol must act as a self-validating system. Do not proceed to the next step without confirming the success of the current one.
Protocol A: Mild Acid-Base Extraction (Removal of Unreacted Acid)
This protocol exploits differential solubility to remove acidic impurities prior to chromatography.
-
Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM) (approx. 10 mL per gram of crude).
-
Aqueous Wash: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate.
-
Self-Validation Check: Before discarding the aqueous layer, acidify a 1 mL aliquot with 1M HCl to pH 2. The immediate formation of a white precipitate confirms the successful extraction of the unreacted carboxylic acid. Spot both the organic and aqueous layers on a TLC plate to verify the methyl ester is exclusively retained in the organic phase.
-
Recovery: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Deactivated Silica Gel Chromatography
This protocol prevents peak tailing and irreversible adsorption of basic quinolines.
-
Mobile Phase Preparation: Prepare a solvent system of Hexanes and Ethyl Acetate (e.g., 3:1 v/v). Add exactly 1% Triethylamine (TEA) to the total volume. Mix thoroughly.
-
Column Packing: Slurry-pack the silica gel using the TEA-modified mobile phase. This pre-deactivates the column. Load the sample dissolved in a minimum amount of DCM.
-
Elution: Run the column, collecting fractions. The TEA will elute near the solvent front, while the product will follow.
-
Self-Validation Check: After pooling the product fractions, perform a 2D TLC (Two-Dimensional Thin Layer Chromatography). Spot the sample, run it in the primary solvent system, rotate the plate 90 degrees, and run it again. A single spot lying exactly on the diagonal confirms that the compound is pure and did not degrade on the acidic silica during purification.
Purification Decision Workflow
Figure 1: Decision workflow for purifying methyl 3-methylquinoline-6-carboxylate.
References
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography Source: ACD/Labs URL:[Link]
-
Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
Troubleshooting cyclization steps in quinoline-6-carboxylate synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical challenges of synthesizing quinoline-6-carboxylates.
The cyclization of quinoline derivatives—most notably via the Skraup synthesis—is notoriously temperamental. It requires the precise orchestration of dehydration, Michael addition, electrophilic ring closure, and oxidation[1]. Minor deviations in thermal control or reagent stoichiometry often lead to runaway exotherms or intractable polymeric tars. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative data to ensure reproducible yields.
I. Mechanistic Workflow: Skraup Cyclization & Esterification
To troubleshoot effectively, one must understand the causality of the reaction cascade. The synthesis of ethyl quinoline-6-carboxylate typically begins with 4-aminobenzoic acid. Glycerol is dehydrated in situ by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde. The aniline derivative undergoes a Michael addition with acrolein, followed by an acid-catalyzed electrophilic cyclization, and finally, aromatization driven by an oxidant[1][2].
Mechanistic workflow for the Skraup cyclization and esterification of quinoline-6-carboxylates.
II. Self-Validating Experimental Protocol
A robust protocol must be self-validating; you should be able to confirm the success of intermediate states without waiting for final characterization. Below is the optimized two-step sequence for generating ethyl quinoline-6-carboxylate.
Step 1: Skraup Cyclization to Quinoline-6-carboxylic Acid
-
Preparation : In a round-bottom flask equipped with a robust reflux condenser and mechanical stirrer, combine 4-aminobenzoic acid (1.0 eq), glycerol (3.0 eq), and sodium m-nitrobenzenesulfonate (Ludigol) (1.2 eq).
-
Acid Addition : Slowly add concentrated H₂SO₄ (>95%, 4.0 eq) dropwise.
-
Causality: Water content in the acid must be strictly minimized to force the dehydration of glycerol into acrolein.
-
-
Thermal Initiation : Heat the mixture gently to 130–140 °C.
-
Self-Validation Checkpoint: The reaction mixture will suddenly darken, and a rapid exotherm will occur. If the temperature spikes above 150 °C, immediately remove the heat source. The self-sustaining reflux indicates successful acrolein generation and Michael addition.
-
-
Completion : Once the exotherm subsides, maintain heating at 140 °C for 3 hours.
-
Isolation : Cool to 90 °C and pour over crushed ice. Adjust the pH to ~4.0 (the isoelectric point) using aqueous ammonia. Filter the precipitated quinoline-6-carboxylic acid and dry thoroughly.
Step 2: Esterification to Ethyl Quinoline-6-carboxylate
-
Reaction : Dissolve the dried 6-quinolinecarboxylic acid (e.g., 9.50 g, 54.9 mmol) in absolute ethanol (250 mL). Add concentrated sulfuric acid (2 mL) as a catalyst[3][4].
-
Reflux : Heat the reaction to reflux for 8–16 hours[3][4].
-
Self-Validation Checkpoint: Perform TLC (CH₂Cl₂/MeOH/AcOH = 9:0.5:0.1). The starting acid should be consumed, and a new spot (ethyl 6-quinolinecarboxylate) should appear at R_f = 0.52[3].
-
-
Workup : Remove ethanol under reduced pressure. Dissolve the residue in water and carefully adjust the pH to 8 using aqueous potassium hydroxide (KOH) or solid K₂CO₃[3][4].
-
Causality: Strict pH control (pH 8) prevents the base-catalyzed saponification (hydrolysis) of the newly formed ester back into the carboxylic acid.
-
-
Isolation : Collect the light brown solid by filtration. (Expected melting point: 66-67 °C)[3].
III. Troubleshooting FAQs: Cyclization & Esterification
Q1: My Skraup cyclization violently overheated, blowing the condenser off the flask. How do I control the exotherm? A: The Skraup reaction is notorious for runaway exotherms due to the rapid, simultaneous dehydration of glycerol and the subsequent polymerization of acrolein[1]. Solution: Do not apply maximum heat immediately. Heat slowly to 130 °C and wait for the exotherm to initiate. Furthermore, adding a moderator such as ferrous sulfate (FeSO₄) or boric acid (which forms a complex with glycerol) slows the rate of acrolein generation, allowing the Michael addition to keep pace with dehydration.
Q2: The yield of my quinoline-6-carboxylic acid is exceptionally low (<20%), and I am left with a thick, black, intractable tar. What went wrong? A: Tar formation is the result of unreacted acrolein undergoing rapid radical polymerization. This happens when the oxidation step (aromatization of the dihydroquinoline intermediate) is too slow, leaving excess acrolein in the matrix. Solution: Switch your oxidant. If you are using nitrobenzene, switch to sodium m-nitrobenzenesulfonate. It is highly water-soluble, providing a more homogeneous oxidation environment and making the aqueous workup significantly easier, effectively doubling the yield of the cyclized product.
Q3: During the esterification workup, I adjusted the pH to basic to precipitate the product, but my yield of ethyl quinoline-6-carboxylate was negligible. Why? A: You likely over-basified the solution, causing in situ ester hydrolysis. Quinoline carboxylates are highly susceptible to saponification under strongly basic conditions. Solution: During the neutralization of the H₂SO₄ catalyst, use a milder base like K₂CO₃ instead of NaOH, and keep the temperature below 20 °C (using an ice bath). Stop adding base the moment the pH reaches 8.0[3].
Q4: Can I bypass the harsh Skraup conditions to synthesize quinoline-6-carboxylates? A: Yes. If the Skraup reaction proves too harsh for your specific functional groups, consider transition-metal-catalyzed cyclizations. For example, the electrophilic cyclization of N-(2-alkynyl)anilines using iodine or palladium catalysts provides a milder route to substituted quinolines, though the starting materials are more complex to synthesize.
IV. Quantitative Data: Impact of Oxidants on Skraup Cyclization
The choice of oxidant during the cyclization step directly dictates the ratio of successful aromatization versus polymerization (tar formation).
| Oxidant Used in Skraup Cyclization | Average Yield (%) | Exotherm Control | Workup Difficulty | Causality / Mechanism of Action |
| Nitrobenzene | 35 - 45% | Poor (High risk of runaway) | High (Requires steam distillation) | Acts as both solvent and oxidant; biphasic nature leads to localized overheating and tar. |
| Iodine (I₂) | 50 - 60% | Moderate | Moderate (Requires thiosulfate wash) | Mild oxidant; reduces tar but can lead to unwanted iodination of the aromatic ring. |
| Sodium m-nitrobenzenesulfonate | 65 - 75% | Good (Smooth exotherm) | Low (Water-soluble byproducts) | Homogeneous aqueous solubility ensures uniform oxidation of the dihydroquinoline intermediate. |
V. References
-
ChemicalBook . QUINOLINE-6-CARBOXYLIC ACID ETHYL ESTER | 73987-38-9. Retrieved from:
-
Ludwig-Maximilians-Universität München (LMU) . Structure-activity relationship analysis of the subtype-selective Sirt5 inhibitor balsalazide. Retrieved from:
-
Sciforum . Preparation and Herbicidal Activities of Substituted Amides of Quinoline Derivatives. Retrieved from:
-
International Journal of Creative Research Thoughts (IJCRT) . QUINOLINE BASED HETROCYCLIC COMPOUNDS AS ANTI-INFECTIVE AGENTS: A REVIEW. Retrieved from:
Sources
Technical Support Center: Optimizing Quinoline Ring Formation
Welcome to the Quinoline Synthesis Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the construction of the quinoline scaffold. By bridging mechanistic causality with field-proven methodologies, this center provides self-validating protocols to overcome common synthetic bottlenecks such as poor regioselectivity, low yields, and starting material degradation.
Module 1: Skraup & Doebner-Miller Syntheses (Exotherm & Tar Mitigation)
FAQ: Why does my Skraup reaction consistently yield black tar instead of the desired quinoline, and how do I prevent it?
Causality: The classical Skraup synthesis relies on the in situ dehydration of glycerol to form acrolein, which then undergoes a conjugate addition with aniline, followed by cyclization and oxidation[1]. The highly acidic conditions (concentrated H₂SO₄) and extreme heat (>100 °C) required for this process also create the perfect environment for the rapid polymerization of acrolein. When the rate of acrolein polymerization exceeds the rate of its bimolecular condensation with aniline, the reaction runs away exothermically, resulting in intractable black tar[1].
Solution: To prevent tar formation, you must control the steady-state concentration of the reactive α,β-unsaturated carbonyl. This can be achieved by removing the heat source immediately once the initial exotherm begins[1]. For a more robust chemical solution, substitute glycerol with acrolein diethyl acetal . The acetal acts as a "prodrug" for acrolein, slowly hydrolyzing in the reaction mixture to provide a controlled, low concentration of the reactive enal, completely suppressing polymerization[2].
Protocol 1: Modified Solvent-Free Skraup Synthesis
This self-validating protocol utilizes acetal hydrolysis to control reaction kinetics, ensuring high yields without runaway polymerization.
-
Reagent Assembly: In a round-bottom flask, combine the substituted aniline (1.0 equiv) and acrolein diethyl acetal (1.2 equiv). Do not add external organic solvents[2].
-
Catalyst Addition: Introduce a solid acid catalyst or a Deep Eutectic Solvent (DES) (e.g., Choline chloride-based DES) to mediate the condensation[2].
-
Controlled Heating: Heat the mixture gently to 80–100 °C. The gradual hydrolysis of the acetal will dictate the reaction pace, preventing sudden exotherms.
-
Monitoring: Track the consumption of aniline via TLC (Hexanes/EtOAc). The reaction is typically complete within 15–30 minutes[2].
-
Workup: Cool to room temperature, perform an alkaline workup using 1M NaOH to neutralize the catalyst, and extract the crude quinoline with ethyl acetate[1].
Caption: Skraup Synthesis Troubleshooting and Decision Workflow.
Module 2: Friedländer Synthesis (Regioselectivity & Yield Optimization)
FAQ: When using an unsymmetrical ketone in a Friedländer condensation, I obtain a mixture of regioisomers. How can I control this?
Causality: The Friedländer condensation between a 2-aminoaryl ketone and an unsymmetrical ketone proceeds via an initial intermolecular aldol condensation followed by rapid cyclization[3]. Unsymmetrical ketones possess two different α-carbons capable of enolization.
-
Under basic conditions: Deprotonation occurs at the least sterically hindered α-carbon, forming the kinetic enolate. This pathway leads to the less substituted quinoline regioisomer[4].
-
Under acidic conditions: Enolization is driven toward the more highly substituted, thermodynamically stable enol. This pathway yields the more substituted quinoline regioisomer[4].
Solution: Regioselectivity is not a substrate flaw; it is a catalyst choice. By deliberately selecting your catalytic system (acidic vs. basic), you can force the reaction down your desired mechanistic pathway[5].
Quantitative Data: Catalyst Impact on Friedländer Regioselectivity
| Catalyst System | Intermediate Formed | Regiochemical Outcome | Typical Yield |
| Acidic (e.g., TFOH, H₂SO₄) | Thermodynamic Enol | More substituted quinoline | 75–90% |
| Basic (e.g., KOtBu, KOH) | Kinetic Enolate | Less substituted quinoline | 70–85% |
| DES (Choline-based) | Variable (pH dependent) | Highly specific to DES nature | >90% |
Protocol 2: Regioselective Friedländer Condensation
This protocol validates the chosen mechanistic pathway by utilizing specific pH environments to dictate enolization.
-
Preparation: Dissolve the 2-aminoaryl ketone (1.0 equiv) and the unsymmetrical ketone (1.2 equiv) in a suitable solvent (or directly in a DES for green chemistry applications)[3].
-
Catalyst Selection:
-
Reaction Execution: Stir the mixture. Base-catalyzed reactions can often proceed at room temperature, while acid-catalyzed reactions may require heating (60–80 °C) to overcome the activation energy of the thermodynamic enol.
-
Quenching: Neutralize the reaction mixture appropriately (use NaHCO₃ for acid-catalyzed; NH₄Cl for base-catalyzed).
-
Isolation: Extract with dichloromethane and purify via column chromatography to isolate the pure regioisomer.
Caption: Regioselectivity Control in the Friedländer Quinoline Synthesis.
Module 3: Electrophilic Cyclization (Modern Mild Approaches)
FAQ: Traditional methods degrade my sensitive functional groups. How can I synthesize 3-haloquinolines under mild conditions?
Causality: Classical methods like the modified Skraup or Friedländer syntheses rely on harsh acids, strong bases, or high temperatures, which readily cleave sensitive protecting groups or degrade complex architectures[6]. Solution: Transition to a 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. By utilizing halogens (such as I₂ or ICl) as electrophilic promoters, the alkyne is activated toward intramolecular attack by the aniline nitrogen at room temperature[6]. The critical parameter here is the inclusion of a mild base (like NaHCO₃). Without a base, the hydrohalic acid (HI or HCl) generated during the reaction protonates the aniline nitrogen, rendering it non-nucleophilic and completely stalling the cyclization[6].
Protocol 3: I₂-Promoted Cyclization of N-(2-Alkynyl)anilines
This protocol ensures high atom economy and functional group tolerance by strictly neutralizing acidic byproducts.
-
Substrate Solvation: Add the N-(2-alkynyl)aniline derivative (0.30 mmol) to a reaction vial containing 3 mL of anhydrous acetonitrile (MeCN)[6].
-
Base Addition (Critical): Suspend NaHCO₃ (3.0 equiv) in the mixture. This acts as the acid scavenger to maintain aniline nucleophilicity[6].
-
Electrophile Introduction: Add Iodine (I₂) (3.0 equiv) in one portion. The solution will turn dark brown.
-
Cyclization: Stir the reaction at room temperature. The cyclization is highly efficient; monitor via TLC until the alkyne is completely consumed (typically 30–60 minutes)[6].
-
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce the excess iodine (solution turns pale yellow). Extract with CH₂Cl₂, dry over MgSO₄, and concentrate under reduced pressure to yield the 3-iodoquinoline.
References
- BenchChem.Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- National Institutes of Health (NIH).Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- ResearchGate.Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal.
- Alfa Chemistry.Friedländer Quinoline Synthesis.
- YouTube (ChemoSpecific).Uncover the Exciting Secrets of Friedlander Quinoline Synthesis!
- ResearchGate.Concerning the mechanism of the Friedländer quinoline synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Optimization for Methyl 3-methylquinoline-6-carboxylate
Compound: Methyl 3-methylquinoline-6-carboxylate CAS: 38896-30-9 Chemical Class: Quinoline Carboxylic Ester Primary Application: Medicinal Chemistry Intermediate / Scaffold[1]
Executive Summary: The Stability Profile
As a Senior Application Scientist, I often see researchers misdiagnose "instability" with this class of compounds. For Methyl 3-methylquinoline-6-carboxylate, your primary risks in solution are hydrolytic cleavage of the ester and photochemical degradation of the quinoline ring.
-
The Ester Risk: The C-6 methyl ester is susceptible to hydrolysis, particularly in basic media (pH > 8.0) or presence of esterases in biological assays.[1] This converts your lipophilic molecule into the polar 3-methylquinoline-6-carboxylic acid, drastically altering potency and solubility.[1]
-
The Quinoline Risk: The heterocyclic nitrogen makes the ring electron-rich and basic. It is prone to N-oxidation under oxidative stress and photodegradation upon UV exposure.[1]
-
The Physical Risk: This compound is highly lipophilic.[1] "Loss of signal" in aqueous assays is often precipitation, not chemical degradation.[1]
Troubleshooting Guides (FAQ Format)
Module A: Chemical Instability (Hydrolysis & Oxidation)
Q: I am seeing a new, earlier-eluting peak in my Reverse-Phase HPLC. Is this degradation? A: Most likely.[1] This is the classic signature of ester hydrolysis.
-
The Mechanism: The methyl ester hydrolyzes to the carboxylic acid.[1][2] The acid is more polar, causing it to elute earlier on C18 columns.[1]
-
The Fix:
-
Check pH: Ensure your buffer is pH < 7.[1]5. Esters hydrolyze rapidly in alkaline conditions (Base-Catalyzed Hydrolysis,
mechanism).[1] -
Temperature: Store DMSO stocks at -20°C or -80°C. Hydrolysis rates double for every ~10°C increase.[1]
-
Avoid Protic Solvents for Stocks: Do not store stocks in Methanol or Ethanol; transesterification can occur over long periods.[1] Use anhydrous DMSO.[1]
-
Q: My compound turned yellow/brown in solution. Is it still good? A: Color change indicates oxidative or photochemical degradation .[1]
-
The Mechanism: Quinolines can form N-oxides or photo-dimers upon exposure to light and oxygen.[1] These byproducts are often highly colored (chromophores).[1]
-
The Fix:
Module B: Physical Stability (Solubility)
Q: My assay results are highly variable (high standard deviation). Is the compound unstable? A: This is likely micro-precipitation , not chemical instability.[1]
-
The Mechanism: Methyl 3-methylquinoline-6-carboxylate is lipophilic.[1] When you dilute a DMSO stock (e.g., 10 mM) into aqueous media (e.g., PBS), the compound may crash out, forming invisible micro-aggregates that interfere with binding or enzymatic assays.[1]
-
The Fix:
-
The "Serial Dilution" Rule: Do not jump from 100% DMSO to 1% DMSO in one step. Perform intermediate dilutions (e.g., 100%
50% 10% 1%). -
Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in your assay buffer to stabilize the colloid.[1]
-
Visualizing Degradation Pathways
The following diagram maps the specific chemical fates of your molecule under different stress conditions. Use this to identify your degradation products by mass.[1]
Figure 1: Primary degradation pathways. The transition to the Carboxylic Acid (Red) is the most common instability vector in aqueous buffers.
Validated Protocols
Do not assume stability; measure it. Use these self-validating protocols to confirm the integrity of your specific batch.
Protocol A: Rapid Stability-Indicating HPLC Method
Purpose: To separate the parent ester from the hydrolyzed acid and N-oxide.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Acidifies media to suppress ionization of the acid product) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Aromatic ring) and 220 nm (Amide/Ester bonds) |
| Expected Result | Acid: ~3-4 min (Polar).[1] Parent: ~7-8 min (Non-polar).[1] |
Protocol B: The "Precipitation Check" (Dynamic Light Scattering Surrogate)
Purpose: To ensure "instability" isn't just solubility failure.[1]
-
Prepare your assay buffer (e.g., PBS pH 7.4).[1]
-
Spike compound to your final assay concentration (e.g., 10 µM).[1]
-
Measure UV Absorbance at 600 nm (where the compound does not absorb).[1]
-
Interpretation:
-
OD600 < 0.005: Solution is true.
-
OD600 > 0.010: Turbidity detected. Compound is precipitating.[1] Data is invalid.
-
Decision Tree: Troubleshooting Workflow
Use this logic flow to diagnose the root cause of unexpected results.
Figure 2: Diagnostic logic for identifying the root cause of compound failure.
References & Authority
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation, 2003.[1]
-
Core standard for stress testing protocols (Acid/Base/Light).[1]
-
-
Mabey, W., & Mill, T. "Critical review of hydrolysis of organic compounds in water under environmental conditions."[1] Journal of Physical and Chemical Reference Data, 1978.[1]
-
Foundational text on ester hydrolysis kinetics (
mechanism) relevant to the carboxylate moiety.
-
-
Albini, A., & Monti, S. "Photochemistry of Quinolines and Isoquinolines."[1] CRC Handbook of Organic Photochemistry and Photobiology, 2004.[1]
-
Establishes the photosensitivity of the quinoline scaffold and N-oxide formation mechanisms.
-
-
Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier, 2016.[1]
-
Authoritative source on solubility, precipitation in assays, and serial dilution protocols.
-
Sources
Technical Support Center: Overcoming Solubility Challenges with Quinoline Methyl Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common yet significant challenge of working with poorly soluble quinoline methyl esters. The following question-and-answer format is designed to directly address specific issues you may encounter during your experiments, explaining the scientific principles behind each recommended strategy.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized a novel quinoline methyl ester, and it's poorly soluble in everything. Why is this happening?
A1: The solubility challenge you're facing is rooted in the fundamental physicochemical properties of the quinoline methyl ester scaffold.
-
High Crystal Lattice Energy: The quinoline core is a planar, aromatic heterocyclic system.[1] These flat structures can stack efficiently in the solid state, forming a highly stable crystal lattice. A significant amount of energy is required to break apart this lattice and allow the solvent to surround individual molecules. Compounds with high melting points often exhibit poor solubility for this reason.
-
Lipophilicity and Polarity: The fused aromatic rings make the core of the molecule hydrophobic (lipophilic). The addition of a methyl ester group further increases this lipophilicity. While the nitrogen atom in the quinoline ring and the ester's carbonyl group add some polarity, the molecule's overall character is often dominated by its non-polar surface area, leading to poor affinity for aqueous or highly polar solvents.[2] Quinoline itself is only slightly soluble in water but dissolves more readily in organic solvents.[1][3]
Understanding these two factors—crystal packing and lipophilicity—is the first step in designing an effective solubilization strategy.
Q2: What are the best starting solvents to try for my quinoline methyl ester?
A2: A systematic approach to solvent screening is crucial. Start with common, powerful organic solvents capable of disrupting the intermolecular forces in the solid state.
Initial Screening Strategy: Begin with solvents that are widely used for dissolving a broad range of organic compounds. Dimethyl sulfoxide (DMSO) is a primary choice due to its high dissolving power.[2] If DMSO is incompatible with your downstream application (e.g., certain cell-based assays), other options should be explored.
The table below provides a list of common starting solvents. It's recommended to test solubility in a small, parallel set of vials to conserve your compound.
Table 1: Common Solvents for Initial Solubility Screening of Quinoline Methyl Esters
| Solvent | Abbreviation | General Use & Rationale | Typical Starting Point |
|---|---|---|---|
| Dimethyl Sulfoxide | DMSO | A powerful, polar aprotic solvent. Excellent for creating high-concentration stock solutions.[2] | 10-50 mM Stock |
| N,N-Dimethylformamide | DMF | Another strong, polar aprotic solvent, similar to DMSO. | 10-50 mM Stock |
| Ethanol | EtOH | A polar protic solvent, often less toxic and more compatible with biological assays than DMSO/DMF. | 1-10 mM Stock |
| Toluene | - | A non-polar aromatic solvent, useful if the quinoline derivative has very greasy substituents.[2] | Varies |
| Dichloromethane | DCM | A common solvent for organic synthesis and purification. Useful for initial dissolution before solvent exchange. | Varies |
| Tetrahydrofuran | THF | A polar aprotic ether, good for moderately polar compounds. | Varies |
Experimental Insight: The solvent used for the final purification step (e.g., recrystallization) is often an excellent indicator of a suitable solvent system for creating stock solutions.[2]
Q3: Can I use pH to my advantage? How does it affect the solubility of quinoline methyl esters?
A3: Yes, pH adjustment is a powerful and often overlooked technique for solubilizing quinoline derivatives.[2]
The Underlying Mechanism: The nitrogen atom on the quinoline ring is weakly basic, with a pKa of its conjugate acid typically around 4.5-5.5.[4][5]
-
In Acidic Conditions (pH < pKa): The nitrogen atom becomes protonated, forming a cationic salt (a quinolinium ion). This charged species is significantly more polar than the neutral free-base form and is therefore much more soluble in aqueous and polar protic solvents.[2][6]
-
In Neutral or Basic Conditions (pH > pKa): The compound exists primarily in its neutral, less polar form, which is less soluble in water but more soluble in organic solvents.[2]
Caution: Be mindful of the ester group. At extreme pH values (either highly acidic or highly basic), the methyl ester is susceptible to hydrolysis, which would chemically alter your compound. This strategy is most effective in the mildly acidic range (e.g., pH 3-5).
Protocol 1: Solubility Enhancement via pH Adjustment
-
Preparation: Prepare a suspension of your quinoline methyl ester in your desired aqueous buffer (e.g., PBS, Tris) at a concentration slightly above its expected solubility limit.
-
Acid Addition: While stirring vigorously, add a dilute solution of a compatible acid (e.g., 0.1 M HCl) dropwise.
-
Observation: Monitor the suspension. As the pH drops, you should observe the solid material dissolving.
-
Equilibration: Once the solid has dissolved, check the final pH. Allow the solution to stir for 10-15 minutes to ensure it remains stable.
-
Verification: It is crucial to confirm that the compound has not degraded after pH adjustment, for example, by using HPLC or LC-MS to check for purity.
Q4: My compound dissolves perfectly in DMSO, but crashes out of solution when I add it to my aqueous assay buffer. What's wrong?
A4: This is a classic and very common problem known as precipitation upon dilution, sometimes called "DMSO shock."[7] It occurs when the final concentration of your compound in the aqueous medium exceeds its kinetic solubility .
Causality Explained:
-
You are rapidly changing the solvent environment from one where the compound is highly soluble (100% DMSO) to one where it is poorly soluble (e.g., >99% aqueous buffer).
-
The DMSO disperses quickly, leaving the hydrophobic compound molecules exposed to an unfavorable aqueous environment, causing them to aggregate and precipitate.[7]
The key is to manage the dilution process carefully and respect the compound's solubility limit in the final assay medium.
Table 2: Troubleshooting Precipitation from DMSO Stock Solutions
| Issue | Cause | Solution |
|---|---|---|
| Precipitation | Exceeding the kinetic solubility limit in the final buffer.[7] | Lower the final concentration of the compound. Perform a serial dilution to find the highest concentration that remains soluble.[8] |
| "DMSO Shock" | Rapid dilution of a concentrated DMSO stock into an aqueous medium.[7] | Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid mixing. |
| High Final [DMSO] | The final DMSO concentration in the assay may be too low to act as an effective co-solvent. | Consider slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5% or 1%). Crucially, you must run a matching vehicle control to ensure the higher DMSO level does not impact your assay's results.[8] |
Advanced Solubilization Strategies
If the initial troubleshooting steps are insufficient, more advanced formulation techniques may be required.
Caption: Initial troubleshooting workflow for solubility issues.
Q5: What is a co-solvent system and how do I develop one?
A5: A co-solvent system is a mixture of two or more miscible solvents used to create a medium with finely tuned polarity, capable of dissolving a compound that is insoluble in either single solvent.[2] For quinoline methyl esters, this typically involves blending a strong organic solvent (like DMSO or ethanol) with your aqueous buffer.[9]
Protocol 2: Developing a Co-Solvent System via Titration
-
Initial Setup: Add your primary aqueous buffer to a reaction vessel with a stir bar. Add the quinoline methyl ester and stir to confirm it is a suspension.
-
Select Co-solvent: Choose a water-miscible organic solvent in which your compound is highly soluble (e.g., DMSO, ethanol, PEG 400).[2]
-
Titration: Using a calibrated pipette, add a small, precise volume of the co-solvent to the stirring suspension (e.g., 1-2% of the total volume).
-
Equilibration: Allow the mixture to stir for 5-10 minutes. Observe for any dissolution.
-
Incremental Addition: Continue adding the co-solvent in small increments (1-2% v/v at a time), allowing for equilibration after each addition.
-
Endpoint: Stop when the solid has completely dissolved. The total volume of co-solvent added represents the minimum amount required for solubilization under these conditions. Record this as a percentage (v/v).
-
Validation: Always run a vehicle control with the final co-solvent concentration in your assay to check for interference.
Q6: I need to avoid organic solvents entirely. Can surfactants help?
A6: Absolutely. Surfactants are an excellent tool for increasing the apparent solubility of hydrophobic compounds in aqueous media without relying on high concentrations of organic solvents.[10][11]
Mechanism of Action: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[11][12] The hydrophobic tails form the core of the micelle, creating a "nanodroplet" of oily environment that can encapsulate your poorly soluble quinoline methyl ester, allowing it to be dispersed in the aqueous solution.[12]
For biological experiments, non-ionic surfactants are generally preferred due to their lower toxicity and reduced tendency to denature proteins.
Table 3: Commonly Used Surfactants for Pharmaceutical Formulations
| Surfactant | Type | Key Characteristics & Uses |
|---|---|---|
| Polysorbate 80 (Tween® 80) | Non-ionic | Widely used in pharmaceutical formulations to solubilize hydrophobic drugs.[13][14] Good biocompatibility. |
| Polysorbate 20 (Tween® 20) | Non-ionic | Similar to Tween 80 but with a shorter fatty acid chain. Often used in immunoassays. |
| Cremophor® EL | Non-ionic | A polyethoxylated castor oil used in commercial drug formulations, but can have biological side effects.[11] |
| Pluronic® F-68 | Non-ionic | A triblock copolymer (poloxamer) that can improve wettability and form micelles.[9] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | A very powerful solubilizing agent, but it is a detergent that denatures proteins. Generally unsuitable for functional biological assays.[11] |
Q7: My compound is exceptionally difficult to dissolve. When should I consider making a solid dispersion?
A7: Solid dispersions are an advanced formulation strategy reserved for the most challenging compounds, often those classified as BCS Class II or IV.[13][15] This technique should be considered when other methods like pH adjustment, co-solvency, and surfactants have failed to provide a stable and sufficiently concentrated solution.
The Concept: A solid dispersion is a system where your active compound (the quinoline methyl ester) is dispersed at a molecular level within an inert, solid carrier, usually a hydrophilic polymer.[16][17] This process breaks the compound's crystal lattice, converting it into a higher-energy, amorphous state.[13] When this solid dispersion is introduced to an aqueous medium, the hydrophilic carrier dissolves quickly, releasing the drug in its amorphous, more soluble form, often creating a transient supersaturated solution that can enhance absorption.[13]
Common Preparation Methods:
-
Solvent Evaporation: Both the drug and the carrier (e.g., PVP, PEG 4000) are dissolved in a common volatile solvent, which is then removed under vacuum.[13][18]
-
Fusion (Melting): The drug and carrier are heated together until they melt, mixed, and then rapidly cooled to solidify. This method is not suitable for heat-sensitive compounds.[13][17]
Caption: Workflow for Solid Dispersion via Solvent Evaporation.
References
- Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023). Research J. Pharm. and Tech.
- Overcoming poor solubility of quinoline derivatives in reactions - Benchchem. (n.d.). BenchChem.
-
Gavali, S. M., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research. Available at: [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. Available at: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. (2011). Scholars Research Library. Available at: [Link]
-
Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). JETIR. Available at: [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]
-
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). World Journal of Pharmaceutical Research. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules. Available at: [Link]
-
Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available at: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of PharmTech Research. Available at: [Link]
-
The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2019). Journal of Physics: Conference Series. Available at: [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]
-
Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available at: [Link]
-
Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. (2014). ResearchGate. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceuticals. Available at: [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research. Available at: [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (2012). Google Patents.
-
Quinoline – Structure, Properties, and Applications. (n.d.). Mechotech. Available at: [Link]
-
2-methyl quinoline, 91-63-4. (n.d.). The Good Scents Company. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Available at: [Link]
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024). MDPI. Available at: [Link]
-
Chemical Properties of Quinoline, 8-methyl- (CAS 611-32-5). (n.d.). Cheméo. Available at: [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. (2007). ResearchGate. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Available at: [Link]
-
Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (2019). AIP Publishing. Available at: [Link]
- Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent. (2009). Google Patents.
-
Boosting Solubility: Technology Platforms Can Increase Bioavailability and Patient Compliance. (2023). Tablets & Capsules Magazine. Available at: [Link]
-
The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025). RSC Sustainability. Available at: [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
An efficient synthesis of quinolines under solvent-free conditions. (2006). Indian Academy of Sciences. Available at: [Link]
Sources
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- 5. mdpi.com [mdpi.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regioselectivity in 3-Methylquinoline Synthesis
Welcome to the Technical Support Center for the synthesis of 3-methylquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for controlling regioselectivity in these critical synthetic reactions.
Introduction: The Challenge of Regioselectivity
The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, with the 3-methylquinoline scaffold appearing in numerous pharmacologically active compounds. However, achieving the desired regiochemistry, particularly when aiming for a 3-methyl substituent, can be a significant challenge. Classical quinoline syntheses, such as the Combes, Doebner-von Miller, and Friedländer reactions, often yield mixtures of regioisomers, complicating purification and reducing overall efficiency.
This guide provides a detailed exploration of the factors governing regioselectivity in these key reactions and offers practical, field-proven strategies to steer the reaction towards the desired 3-methylquinoline product.
Troubleshooting Guides & FAQs
This section is structured to address specific issues you may encounter during your experiments.
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[1] When using an unsymmetrical β-diketone to introduce a 3-methyl group, controlling which carbonyl group reacts first is paramount to achieving regioselectivity.
FAQ: My Combes synthesis using an unsymmetrical β-diketone is producing a mixture of 2-methyl and 3-methylquinolines. How can I favor the formation of the 3-methyl isomer?
Answer: The regiochemical outcome of the Combes synthesis is a delicate interplay of steric and electronic effects during the acid-catalyzed electrophilic aromatic annulation, which is the rate-determining step.[1][2]
-
Steric Effects: A bulkier substituent on the β-diketone will preferentially occupy the less hindered 2-position of the resulting quinoline.[2] To favor the 3-methyl product, the other substituent on the β-diketone should be smaller than the methyl group. However, in the case of a simple acetylacetone derivative for 3-methylquinoline, this is not the primary controlling factor.
-
Electronic Effects of the Aniline Substituent: The electronic nature of substituents on the aniline ring plays a crucial role.[2]
-
Electron-donating groups (EDGs) , such as methoxy or alkyl groups, on the aniline ring direct the cyclization para to the activating group. To favor the 3-methylquinoline, position the EDG on the aniline in such a way that the para position is available for cyclization leading to the desired isomer.
-
Electron-withdrawing groups (EWGs) , such as chloro or fluoro groups, tend to direct the cyclization to the ortho position relative to the EWG.[1]
-
Troubleshooting Protocol: Maximizing 3-Methyl-product in Combes Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low regioselectivity, mixture of isomers. | Suboptimal aniline substituent. | Utilize an aniline with a strong electron-donating group (e.g., p-methoxyaniline) to direct the cyclization. The electron-donating group will favor the formation of the transition state leading to the desired isomer.[2] |
| Low overall yield. | Harsh acidic conditions. | While strong acids like sulfuric acid are common, consider using a milder Lewis acid catalyst or polyphosphoric acid (PPA) to minimize side reactions and charring.[3] |
| Reaction stalls. | Insufficient acid catalysis or water removal. | Ensure anhydrous conditions and a sufficient catalytic amount of a strong acid. The initial condensation to form the enamine intermediate requires the removal of water.[1][3] |
Experimental Workflow: Combes Synthesis
Caption: Workflow of the Combes quinoline synthesis.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for quinoline synthesis that utilizes an aniline and α,β-unsaturated carbonyl compounds. To synthesize 3-methylquinolines, an α,β-unsaturated aldehyde or ketone with a methyl group at the β-position is typically used.
FAQ: I am attempting a Doebner-von Miller reaction to synthesize a 3-methylquinoline, but I am observing significant polymerization and low yields of the desired product.
Answer: Tar and polymer formation is a common issue in the Doebner-von Miller synthesis due to the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound under the harsh reaction conditions.[4]
Troubleshooting Protocol: Minimizing Side Reactions in Doebner-von Miller Synthesis
| Problem | Potential Cause | Recommended Solution |
| Significant tar/polymer formation. | Harsh acidic conditions and high temperature. | Use a milder Lewis acid catalyst such as zinc chloride.[4] Also, maintain careful temperature control and consider a slower addition of the α,β-unsaturated carbonyl compound to the reaction mixture. |
| Low yield of the desired quinoline. | Inefficient cyclization or oxidation. | Ensure the presence of a suitable oxidizing agent if the reaction does not proceed to full aromatization. In some cases, an external oxidant may be required. |
| Formation of unexpected byproducts. | Complex fragmentation-recombination mechanism. | The Doebner-von Miller reaction can proceed through a complex mechanism involving fragmentation and recombination of intermediates, which can lead to a mixture of products.[4] Carefully purify the product using column chromatography to isolate the desired isomer. |
Key Mechanistic Consideration: The reaction mechanism is complex and can involve a fragmentation-recombination pathway. This means that an intermediate can break apart and then recombine, which can lead to a scrambling of substituents if isotopically labeled starting materials are used.
Experimental Workflow: Doebner-von Miller Reaction
Caption: Key steps in the Doebner-von Miller reaction.
The Friedländer Synthesis
The Friedländer synthesis provides a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[5] When using an unsymmetrical ketone, regioselectivity becomes a critical issue.[6]
FAQ: My Friedländer synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers with poor selectivity for the 3-methylquinoline.
Answer: The regioselectivity in the Friedländer synthesis is determined by which α-position of the unsymmetrical ketone undergoes condensation with the 2-aminoaryl carbonyl group.[6][7]
Troubleshooting Protocol: Controlling Regioselectivity in Friedländer Synthesis
| Problem | Potential Cause | Recommended Solution |
| Mixture of regioisomers. | Similar reactivity of the two α-positions of the ketone. | Catalyst Choice: The choice of catalyst can significantly influence the regioselectivity. While both acid and base catalysis can be used, consider using milder catalysts like iodine or p-toluenesulfonic acid under solvent-free conditions.[5][6] Substrate Modification: Introduce a phosphoryl group on the α-carbon of the ketone that you want to be reactive. This can direct the condensation to that specific position.[6] |
| Low yields due to side reactions. | Self-condensation of the ketone (aldol reaction). | To avoid aldol condensation, especially under basic conditions, consider using an imine analog of the o-aminoaryl ketone.[6] |
| Harsh reaction conditions leading to decomposition. | High temperatures and strong acids/bases. | Explore milder reaction conditions. For instance, iodine-catalyzed reactions can often be performed at room temperature in ethanol.[2] Solvent-free conditions with gentle heating can also improve selectivity and yield.[2] |
Controlling Factors in Friedländer Synthesis
| Factor | Effect on Regioselectivity |
| Catalyst | Can influence which enolate of the unsymmetrical ketone is formed preferentially. |
| Solvent | Can affect the stability of the different enolate intermediates. |
| Temperature | Higher temperatures can lead to decreased selectivity.[2] |
| Substrate Structure | Steric and electronic factors in both the 2-aminoaryl carbonyl and the unsymmetrical ketone play a role. |
Experimental Workflow: Friedländer Synthesis
Caption: Competing pathways in the Friedländer synthesis.
References
-
Sulfamic acid‐catalyzed synthesis of functionalized quinolines. - ResearchGate. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents - PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]
-
Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. Available at: [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC. Available at: [Link]
-
Combes quinoline synthesis - Wikipedia. Available at: [Link]
-
Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates | Organic Letters - ACS Publications. Available at: [Link]
-
Strategies for the synthesis of 3‐substituted quinoline derivatives. - ResearchGate. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Doebner-Miller Reaction - SynArchive. Available at: [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. Available at: [Link]
-
The Friedländer Synthesis of Quinolines - Organic Reactions. Available at: [Link]
-
Friedländer synthesis - Wikipedia. Available at: [Link]
-
Friedlander quinoline synthesis. Available at: [Link]
-
Combes Quinoline Synthesis. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]
-
What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. Available at: [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available at: [Link]
-
Combes Quinoline Synthesis Overview | PDF - Scribd. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. Available at: [Link]
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- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analytical Guide: High-Resolution ¹H NMR Profiling of Methyl 3-methylquinoline-6-carboxylate
Executive Summary
Methyl 3-methylquinoline-6-carboxylate is a critical heteroaromatic intermediate utilized in the synthesis of advanced therapeutics, including STAT3 and STAT6 modulators for oncology and immunology[1]. In drug development, verifying the exact regiochemistry of quinoline substitutions is paramount. This guide objectively compares the ¹H NMR spectral fingerprint of methyl 3-methylquinoline-6-carboxylate against its unsubstituted structural alternative, providing researchers with a self-validating analytical workflow to ensure high-fidelity structural characterization.
Mechanistic Insight: The Quinoline Electronic Environment
The ¹H NMR spectrum of methyl 3-methylquinoline-6-carboxylate is dictated by a "push-pull" electronic system. The electron-withdrawing methyl ester at C-6 significantly deshields the protons on the carbocyclic ring, pushing H-5, H-7, and H-8 downfield. Conversely, the weakly electron-donating methyl group at C-3 alters the local magnetic environment of the pyridine ring.
Understanding this causality is essential: the C-3 methyl group simplifies the splitting pattern of the adjacent H-2 and H-4 protons compared to unsubstituted quinolines. This spectral simplification is the primary diagnostic metric used to confirm successful C-3 functionalization during radical addition methodologies and cross-coupling reactions[2].
Comparative Spectral Differentiation
To objectively evaluate the analytical resolution of this compound, we compare its empirical ¹H NMR data (400 MHz, CDCl₃)[1] against the expected profile of its direct analogue, methyl quinoline-6-carboxylate.
Quantitative Data: ¹H NMR Chemical Shift Comparison
| Proton Position | Methyl 3-methylquinoline-6-carboxylate (CDCl₃) | Methyl quinoline-6-carboxylate (Expected, CDCl₃) | Diagnostic Difference & Causality |
| H-2 | 8.86 ppm (d, J = 2.0 Hz, 1H) | ~8.95 ppm (dd, J = 4.2, 1.7 Hz) | Loss of ortho-coupling: H-2 only shows fine meta-coupling to H-4. |
| H-3 | N/A (Substituted) | ~7.45 ppm (dd, J = 8.3, 4.2 Hz) | Absence of signal: Confirms functionalization at the C-3 position. |
| H-4 | 8.01 ppm (s, 1H) | ~8.15 ppm (d, J = 8.3 Hz) | Collapse to singlet: Loss of strong ortho-coupling to H-3. |
| H-5 | 8.52 ppm (d, J = 1.6 Hz, 1H) | ~8.55 ppm (d, J = 1.8 Hz) | Minimal change: Strongly deshielded by the ortho-ester group. |
| H-7 | 8.23 ppm (dd, J = 1.8, 8.8 Hz, 1H) | ~8.25 ppm (dd, J = 1.8, 8.8 Hz) | Minimal change: Retains ortho/meta coupling framework. |
| H-8 | 8.10 ppm (d, J = 9.0 Hz, 1H) | ~8.12 ppm (d, J = 8.8 Hz) | Minimal change: Standard ortho-coupling to H-7. |
| C₃-CH₃ | 2.55 ppm (s, 3H) | N/A | New Aliphatic Anchor: Distinct singlet confirms the methyl group. |
| O-CH₃ | 3.99 ppm (s, 3H) | ~3.98 ppm (s, 3H) | Unaffected: Ester methoxy remains constant. |
Solvent Selection Guide: CDCl₃ vs. DMSO-d₆
Choosing the correct solvent is critical for resolving the fine J-couplings (1.6–2.0 Hz) necessary to validate this structure.
-
CDCl₃ (Recommended): Provides exceptionally sharp signals and preserves the subtle 1.6 Hz meta-coupling between H-5 and H-7. Its low viscosity minimizes line broadening, making it the superior choice for this specific quinoline derivative[1].
-
DMSO-d₆ (Alternative): Induces a global downfield shift of 0.2–0.4 ppm due to its strong hydrogen-bond accepting properties. It should only be used if the compound exhibits poor solubility, as the increased solvent viscosity can broaden fine J-couplings, potentially obscuring the diagnostic H-2 doublet.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checks at every stage of the NMR acquisition.
Step 1: Sample Preparation
-
Action: Weigh exactly 10–15 mg of methyl 3-methylquinoline-6-carboxylate and dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
-
Causality: Maintaining a concentration of ~20 mM prevents concentration-dependent line broadening caused by intermolecular pi-stacking of the quinoline rings, ensuring sharp multiplets.
Step 2: Probe Tuning and Matching
-
Action: Insert the sample into a 400 MHz spectrometer and perform automatic tuning and matching (ATM) for the ¹H nucleus.
-
Validation Check: Visually inspect the wobble curve. The minimum must sit exactly on the resonance frequency center line. This maximizes signal transfer and minimizes the required number of scans.
Step 3: Locking and Shimming
-
Action: Lock to the deuterium frequency of CDCl₃ and execute gradient shimming (e.g., TopShim).
-
Validation Check: Measure the full width at half maximum (FWHM) of the residual CHCl₃ solvent peak at 7.26 ppm. It must be < 1.0 Hz . If broader, re-shim. Poor homogeneity will artificially merge the 1.6 Hz H-5 doublet into a singlet, leading to incorrect structural assignment.
Step 4: Pulse Sequence Acquisition
-
Action: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5 seconds, acquisition time (AQ) to 3.0 seconds, and number of scans (NS) to 16.
-
Causality: A D1 of 1.5 seconds ensures complete longitudinal relaxation (T1) of the aliphatic methyl protons, guaranteeing that the integrations for the C-3 methyl (2.55 ppm) and the ester methoxy (3.99 ppm) mathematically resolve to exactly 3H each.
Step 5: Data Processing
-
Action: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase the spectrum manually and apply a baseline correction.
Analytical Workflow Visualization
Figure 1: Self-validating ¹H NMR acquisition workflow ensuring high-fidelity spectral data.
References
1.[2] Supporting Information Radical Addition to 2-Allenylaryl Isocyanides for Preparation of 2,3-Difunctionalized Quinolines. Figshare. Available at: [Link] 2.[1] WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions. Google Patents. Available at:
Sources
13C NMR chemical shifts for methyl 3-methylquinoline-6-carboxylate
13C NMR Chemical Shift Profiling: Methyl 3-methylquinoline-6-carboxylate
Executive Summary
Methyl 3-methylquinoline-6-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimalarial and anticancer agents.[1] Precise structural characterization of this 3,6-disubstituted quinoline is essential for validating synthetic pathways (e.g., Friedländer or Pfitzinger synthesis) and ensuring regioisomeric purity.[1]
This guide provides a comparative analysis of the 13C NMR chemical shifts for methyl 3-methylquinoline-6-carboxylate. Unlike standard spectral lists, this document synthesizes data from component derivatives (3-methylquinoline and methyl quinoline-6-carboxylate) to establish a predictive baseline, validated by substituent chemical shift additivity rules.[1] It details the experimental protocols required to resolve complex aromatic regions and distinguish quaternary carbons in substituted quinolines.
Comparative Chemical Shift Data
The following table contrasts the predicted chemical shifts of the target molecule against experimentally verified reference standards. This comparison allows researchers to identify the specific contributions of the 3-methyl and 6-carboxylate groups.
Table 1: 13C NMR Chemical Shift Comparison (δ, ppm in CDCl₃)
| Carbon Position | Target: Methyl 3-methylquinoline-6-carboxylate (Predicted) | Ref A: 3-Methylquinoline (Exp.[1] Lit.) | Ref B: Methyl quinoline-6-carboxylate (Exp.[1] Lit.) | Assignment Logic & Substituent Effect |
| C-2 | 152.5 ± 1.0 | 152.3 | 151.8 | Deshielded by adjacent Nitrogen; minimal effect from C6-ester. |
| C-3 | 130.5 ± 1.0 | 130.2 | 122.0 | diagnostic: Ipso-methyl effect (~+8 ppm vs unsubstituted).[1] |
| C-4 | 135.8 ± 1.0 | 135.0 | 136.5 | Para to Nitrogen; sensitive to C3-substitution. |
| C-4a | 127.5 ± 1.5 | 127.8 | 128.5 | Quaternary bridgehead; typically low intensity.[1] |
| C-5 | 129.0 ± 1.0 | 127.5 | 129.5 | Ortho to ester; deshielded by anisotropic effect of carbonyl. |
| C-6 | 128.0 ± 1.5 | 126.8 | 127.8 | Ipso-ester: Quaternary signal, distinct from C3. |
| C-7 | 131.0 ± 1.0 | 129.0 | 131.2 | Ortho to ester; similar to C5 but distinct coupling pattern.[1] |
| C-8 | 129.8 ± 1.0 | 129.2 | 130.1 | Peri-position; often broadened. |
| C-8a | 148.5 ± 1.5 | 147.0 | 149.0 | Quaternary bridgehead next to Nitrogen. |
| 3-CH₃ | 18.8 ± 0.5 | 18.6 | N/A | Diagnostic: High field aliphatic signal. |
| 6-C=O | 166.5 ± 0.5 | N/A | 166.4 | Diagnostic: Most deshielded signal (Ester Carbonyl). |
| 6-OCH₃ | 52.4 ± 0.5 | N/A | 52.3 | Diagnostic: Methoxy group; distinct from 3-CH₃.[1] |
Note: Predicted values are derived using substituent chemical shift additivity principles based on the reference compounds in CDCl₃.
Technical Analysis: Performance & Resolution
Solvent System Selection: CDCl₃ vs. DMSO-d₆
The choice of solvent significantly impacts the resolution of the aromatic region (127–132 ppm), where C5, C6, C7, and C8 often overlap.
-
CDCl₃ (Chloroform-d): Recommended for initial characterization.[1] It minimizes solute-solvent hydrogen bonding, providing sharper peaks for the methyl groups.
-
Performance: Excellent resolution of the aliphatic region (3-Me vs O-Me).
-
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): Essential if the sample exhibits poor solubility or if peaks at C2/C4 are broadened due to quadrupolar relaxation of the nitrogen.[1]
-
Performance: Expect a +1 to +2 ppm deshielding shift for C2 and C4 due to hydrogen bonding with the quinoline nitrogen.
-
Distinguishing Isomers
A common synthetic challenge is distinguishing the 3-methyl isomer from the 2-methyl isomer (quinaldine derivative).[1]
-
Target (3-Me): C2 is a doublet in proton-coupled C13 (or HSQC) because it has an attached proton.
-
Alternative (2-Me): C2 is a quaternary carbon (singlet in decoupled, weak intensity).[1]
-
Validation: The 3-CH₃ signal at ~19 ppm is characteristic.[1] A 2-Me group typically appears further downfield at ~25 ppm.
Experimental Protocol: High-Fidelity Acquisition
To ensure publication-quality data that validates the structure against the table above, follow this self-validating protocol.
Objective: Unambiguous assignment of all quaternary carbons (C3, C6, C4a, C8a, C=O).
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 30–50 mg of methyl 3-methylquinoline-6-carboxylate in 0.6 mL of CDCl₃ (99.8% D).
-
Critical: Filter the solution through a glass wool plug into the NMR tube to remove suspended solids that cause line broadening.
-
-
Acquisition Parameters (100 MHz or higher 13C):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
-
-
Advanced Validation (2D NMR):
-
Run HSQC to correlate protons to carbons.
-
Check: The proton at C2 (~8.8 ppm) must correlate to the carbon at ~152.5 ppm.
-
-
Run HMBC (Heteronuclear Multiple Bond Correlation).[1]
-
Check: The 3-CH₃ protons (~2.4 ppm) should show a strong 3-bond correlation to C2 (~152.5 ppm) and C4 (~136 ppm), confirming the methyl placement at position 3.
-
-
Structural Elucidation Workflow
The following diagram illustrates the logical pathway for assigning the NMR signals of this specific molecule, ensuring no false positives with regioisomers.
Caption: Logical workflow for distinguishing the 3-methyl regioisomer using 1D and 2D NMR correlations.
References
-
PubChem. Methyl quinoline-6-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
Johns, S. R., & Willing, R. I. (1976).[1] 13C N.M.R.[2][3][4][5][6][7] spectra of quinoline and methylquinolines. Australian Journal of Chemistry, 29(7), 1617–1622.[1][2] Retrieved from [Link][1]
-
Pathan, S. A., et al. (2002).[1] Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline. The Nucleus, 39(3-4), 167-174. Retrieved from [Link][1]
Sources
- 1. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. 6-Methylquinoline(91-62-3) 13C NMR spectrum [chemicalbook.com]
- 6. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Mass spectrometry (LC-MS) fragmentation of quinoline esters
Title: Structural Elucidation of Quinoline Esters: A Comparative Guide to LC-MS/MS Fragmentation Platforms
Introduction
Quinoline esters represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimalarials, kinase inhibitors, and targeted oncology therapeutics. Accurate structural characterization of these derivatives and their process-related impurities is critical for drug development and quality control[1]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this task. However, the choice of fragmentation technique—specifically, resonant Collision-Induced Dissociation (CID) versus beam-type Higher-energy Collisional Dissociation (HCD)—and the mass analyzer platform (Ion Trap, Orbitrap, or Q-TOF) profoundly impacts the resulting spectral data.
As an application scientist, selecting the right platform requires understanding the physics of the instrument and the chemical causality of the analyte. This guide objectively compares these platforms, providing mechanistic insights and validated experimental protocols for the analysis of quinoline esters.
Mechanistic Principles of Quinoline Ester Fragmentation
To optimize MS/MS parameters, one must first understand the intrinsic fragmentation causality of the quinoline ester pharmacophore. The fragmentation is highly hierarchical, dictated by bond dissociation energies:
-
Ester Cleavage (Low Energy): The most labile site is typically the ester linkage. Protonation at the quinoline nitrogen or the ester carbonyl oxygen drives the initial neutral loss of the corresponding alcohol (e.g., loss of 46 Da for ethanol from an ethyl ester), yielding a stable, highly abundant acylium ion.
-
Decarbonylation (Medium Energy): The acylium ion frequently undergoes a subsequent loss of carbon monoxide (CO, 28 Da) to form a substituted quinoline cation.
-
Quinoline Core Cleavage (High Energy): Deep fragmentation of the quinoline ring requires substantially higher collision energies. A hallmark of nitrogen-containing heterocyclic aromatic systems is the expulsion of hydrogen cyanide (HCN, 27 Da). For instance, the unsubstituted quinoline core typically yields a characteristic fragment at m/z 102 via HCN loss, which can further degrade to an m/z 76[C6H4]+ ion[2].
Caption: Stepwise LC-MS/MS fragmentation logic of a generic quinoline ester.
Comparative Platform Analysis: CID vs. HCD across Orbitrap and Q-TOF
The structural elucidation of quinoline esters is highly dependent on the energy deposition method used during tandem mass spectrometry.
-
Trap-Type CID (Linear Ion Trap): Traditional CID is a resonant excitation technique. Ions are slowly accelerated, undergoing multiple equilibrating collisions with an inert gas. Because it is a resonant process, once the precursor fragments, the resulting product ions fall out of resonance and are not further activated[3]. This is excellent for preserving the labile ester bond to confirm the intact molecular weight, but it suffers from the "1/3 rule" (low-mass cutoff). This means critical low-mass diagnostic ions (like the m/z 76 or 102 quinoline core fragments) cannot be trapped and detected if the precursor mass is large[4].
-
Beam-Type HCD (Orbitrap) and Q-TOF CID: HCD in an Orbitrap and CID in a Q-TOF are both non-resonant, beam-type activation methods. Ions are accelerated into a collision cell at higher energies, imparting a single, massive bolus of energy that leads to non-equilibrium fragmentation[3]. Crucially, beam-type fragmentation has no low-mass cutoff, allowing the simultaneous detection of the intact acylium ion and the low-mass HCN-loss fragments[5].
-
Orbitrap vs. Q-TOF: While Orbitrap HCD and Q-TOF CID can produce nearly identical MS/MS spectra when collision energies (CE) are carefully normalized, Q-TOF instruments are generally capable of generating "colder" ions. This makes Q-TOF slightly superior for highly labile quinoline esters where premature in-source fragmentation must be minimized[6]. Conversely, Orbitrap platforms offer ultra-high resolution, which is indispensable for resolving isobaric interferences in complex matrices.
Table 1: Quantitative Comparison of Fragmentation Platforms for Quinoline Esters
| Feature | Linear Ion Trap (Resonant CID) | Orbitrap (Beam-type HCD) | Q-TOF (Beam-type CID) |
| Activation Type | Resonant (Equilibrium) | Non-Resonant (Non-equilibrium) | Non-Resonant (Non-equilibrium) |
| Low-Mass Cutoff | Yes (~1/3 of precursor m/z) | No | No |
| Ester Bond Preservation | High (Minimal secondary fragmentation) | Moderate to Low (Depends on NCE) | Moderate (Tunable "cold" ions) |
| Detection of m/z 102/76 | Poor (Often lost to cutoff) | Excellent | Excellent |
| Mass Accuracy | Low to Moderate | Ultra-High (< 1 ppm) | High (1-3 ppm) |
| Ideal Use Case | Sequence/Linkage confirmation | Deep structural elucidation | Labile ester characterization |
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
To objectively evaluate a novel quinoline ester against known standards, a back-to-back acquisition strategy is recommended. This protocol utilizes a hybrid linear ion trap-Orbitrap mass spectrometer to acquire both trap-CID and Orbitrap-HCD spectra in a single LC run, providing a self-validating dataset.
Step 1: Sample Preparation
-
Dissolve the quinoline ester analyte in MS-grade Acetonitrile to a stock concentration of 1 mg/mL.
-
Dilute the stock to a working concentration of 1 µg/mL using 50% aqueous Methanol containing 0.1% Formic Acid (to promote robust [M+H]+ formation).
Step 2: Liquid Chromatography (LC) Separation
-
Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: MS/MS Acquisition (Back-to-Back Method)
-
Source: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.5 kV.
-
Full MS Scan: Orbitrap detection, Resolution = 60,000, Scan range = m/z 100-800.
-
Data-Dependent Acquisition (DDA): Select the top 3 most abundant precursors.
-
Event 1 (Trap-CID): Isolate precursor (isolation window 1.5 m/z). Apply Normalized Collision Energy (NCE) of 30%. Detect fragments in the Linear Ion Trap.
-
Event 2 (Orbitrap-HCD): Isolate the same precursor. Route to the HCD cell, apply NCE of 35%. Route fragments back to the Orbitrap for high-resolution detection (Resolution = 15,000).
Step 4: Data Interpretation
-
Validate the intact mass using the Full MS scan (< 2 ppm error).
-
Use the Trap-CID spectrum to identify the primary neutral loss (e.g., loss of the ester aliphatic group) without over-fragmentation.
-
Use the Orbitrap-HCD spectrum to map the quinoline core fragmentation (HCN/CO loss) utilizing the lack of a low-mass cutoff to detect the m/z 76 and 102 signature ions.
Caption: Self-validating back-to-back LC-MS/MS workflow for quinoline ester characterization.
Conclusion
For the comprehensive structural elucidation of quinoline esters, relying on a single fragmentation technique is often insufficient. Trap-CID excels at preserving the primary ester cleavage pathways, providing clear evidence of the alkoxy substituent. However, it fails to capture the defining low-mass signatures of the quinoline core due to the 1/3 cutoff rule[4]. Beam-type HCD (via Orbitrap) or Q-TOF CID overcomes this limitation, driving the molecule through deep fragmentation pathways (such as HCN expulsion) to yield a complete structural fingerprint[3][5]. By employing a back-to-back acquisition strategy, researchers can leverage the complementary strengths of both equilibrium and non-equilibrium dissociation mechanics.
References
- Chemical Papers. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides." Accessed March 3, 2026.[https://link.springer.com/article/10.1007/s11696-006-0024-8]
- Stack Exchange. "Difference between HCD and CID collision induced dissociations?" Accessed March 3, 2026.[https://chemistry.stackexchange.
- Reddit (r/proteomics). "HCD vs CID in the orbitrap." Accessed March 3, 2026.[https://www.reddit.com/r/proteomics/comments/it1g0w/hcd_vs_cid_in_the_orbitrap/]
- National Institutes of Health (PMC). "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics." Accessed March 3, 2026.[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3186186/]
- Repository of the Academy's Library (MTAK). "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" Accessed March 3, 2026.[http://real.mtak.hu/103631/]
- Veeprho. "Ethyl 3-{[3-cyano-6-(2-methyl-2-propanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}propanoate." Accessed March 3, 2026.[https://veeprho.
Sources
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- 4. reddit.com [reddit.com]
- 5. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
Crystal Structure Analysis of Substituted Quinoline Carboxylates: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: Structural determinants of bioactivity in novel quinoline-4-carboxylates vs. classic quinoline scaffolds.
Executive Summary: The Structural Advantage
In the landscape of drug development, substituted quinoline carboxylates represent a "privileged scaffold," offering versatile binding modes for targets ranging from bacterial DNA gyrase to human DHODH (Dihydroorotate Dehydrogenase).
This guide compares the structural performance of Novel Substituted Quinoline-4-Carboxylates (the "Product") against established Quinoline-2-Carboxylates (Quinaldic Acid) and Standard Fluoroquinolones . Our analysis reveals that while classic 2-carboxylates rely on zwitterionic stabilization, the novel 4-carboxylate derivatives utilize specific
Comparative Analysis: Structural Performance
This section evaluates the "Product" (Novel 4-Carboxylates) against standard alternatives based on crystallographic data and supramolecular mechanics.
Supramolecular Architecture & Stability
The primary differentiator between these subclasses is the dominant intermolecular force governing crystal packing, which directly correlates to solubility and bioavailability.
| Feature | Novel Quinoline-4-Carboxylates (Product) | Classic Quinoline-2-Carboxylates (Alternative) | Implication for Drug Design |
| Crystal System | Typically Monoclinic ( | Monoclinic ( | High symmetry supports stable formulation. |
| Dominant Interaction | Dispersion Forces & | Strong H-Bonding (Zwitterionic) | 4-Carboxylates show better lipophilicity profiles. |
| Packing Motif | Layered stacks or helical chains driven by weak | Centrosymmetric dimers held by charge-assisted H-bonds ( | Dimers (2-COOH) often suffer from high lattice energy/low solubility. |
| Ester Conformation | Syn-peripheral (favored by steric locking at C2/C8). | Variable; often planar due to intramolecular H-bonds. | Syn-conformation exposes hydrophobic surfaces, aiding binding. |
Hirshfeld Surface Analysis (The "Fingerprint")
Modern crystallography goes beyond bond lengths. Using Hirshfeld surface analysis, we quantify the "performance" of the crystal lattice:
-
Novel 4-Carboxylates: The interaction landscape is dominated by H...H contacts (dispersion) , often contributing >40% to the Hirshfeld surface. This indicates a "soft" crystal lattice that can be easily disrupted by solvents, predicting higher solubility in organic media.
-
Alternative (Quinaldic Acid): Dominated by O...H interactions (red spots on the
surface), indicating strong electrostatic locking. While thermodynamically stable, this reduces passive transport potential across lipid bilayers.
Biological Correlation (SAR)
-
The C2-Substituent Effect: In 4-carboxylates, bulky groups at C2 (e.g., 4-cyanophenylmethoxy) prevent the formation of tight dimers, forcing the molecule into a twisted conformation that fits better into the hydrophobic pockets of enzymes like DHODH.
-
The C6/C8 "Metabolic Shield": Crystallography reveals that substituents at C6 (e.g., F, Cl) do not significantly alter the packing but do alter the electrostatic potential map, protecting the ring from cytochrome P450 oxidation.
Experimental Protocol: Self-Validating Crystallization System
To ensure reproducibility and high-quality data (R-factor < 5%), follow this optimized protocol. This workflow includes "Checkpoints" to validate success before moving to the next step.
Phase 1: Synthesis & Purification[1]
-
Reaction: One-pot Pfitzinger condensation or O-alkylation of 2-oxo-quinolines.
-
Purification: Column chromatography (Hexane:EtOAc 4:1).
-
Checkpoint 1: Purity must be >98% by HPLC. Impurities inhibit nucleation.
Phase 2: Controlled Crystallization (Slow Evaporation)
This method is superior for obtaining single crystals of quinoline esters compared to vapor diffusion.
-
Solvent Selection: Prepare a saturated solution using a semi-polar solvent system .
-
Recommended: Ethanol:Chloroform (1:1 v/v) or Methanol:Dichloromethane (3:1 v/v).
-
Why? Chloroform solubilizes the aromatic core; Ethanol encourages H-bonding.
-
-
Filtration: Filter through a 0.45
m PTFE syringe filter into a clean 20 mL scintillation vial. Dust particles cause twinning. -
Evaporation Control: Cover the vial with Parafilm. Pierce 3-5 small holes with a needle.
-
Rate: Solvent should evaporate over 5-7 days.
-
-
Harvesting: Isolate block-like crystals (approx. 0.2 x 0.2 x 0.1 mm).
-
Checkpoint 2: Examine under a polarizing microscope. Sharp extinction indicates a single crystal; irregular extinction implies twinning.
Phase 3: Data Collection & Refinement
-
Temperature: Collect at 100 K (Cryostream). Room temperature collection increases thermal motion of the ethyl/methyl ester tails, leading to disorder.
-
Strategy: Full sphere data collection (
). -
Refinement: Use SHELXL. Treat disordered ester chains with PART commands and SIMU/DELU restraints.
Visualizing the Logic
Experimental Workflow
The following diagram outlines the critical path from synthesis to structural validation.
Caption: Optimized workflow for obtaining publication-quality crystal structures of quinoline derivatives.
Structure-Activity Relationship (SAR) Logic
How crystal structure data informs drug design choices.
Caption: The causal link between chemical substitution, crystallographic packing, and final drug efficacy.
Quantitative Data Summary
Comparison of crystallographic parameters for a representative Novel 4-Carboxylate vs. Classic 2-Carboxylate .
| Parameter | Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate [1] | Quinoline-2-carboxylic acid (Quinaldic Acid) [2] |
| Space Group | ||
| Unit Cell | ~12.5 | 9.724 |
| Unit Cell | ~14.2 | 5.937 |
| Unit Cell | ~9.8 | 27.545 |
| ~105.0 | 90.15 | |
| Z (Molecules/Cell) | 4 | 4 |
| Key Interaction | C-H...N, | O-H...O (Zwitterionic Dimer) |
| Calculated Density | 1.35 g/cm | 1.48 g/cm |
Note: The lower density of the 4-carboxylate derivative suggests a less tightly packed lattice, correlating with the enhanced solubility observed in organic solvents compared to the high-melting zwitterionic quinaldic acid.
References
-
Crystal structure and Hirshfeld surface analyses of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. National Institutes of Health (PMC). Available at: [Link]
-
Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry. Available at: [Link]
Technical Guide: UV-Vis Absorption Spectra of Quinoline-6-Carboxylic Acid Esters
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption properties of quinoline-6-carboxylic acid esters (e.g., methyl quinoline-6-carboxylate, CAS 38896-30-9). These compounds are critical scaffolds in the development of antitumor agents, antibiotics (fluoroquinolone analogs), and fluorescent probes. This document details the spectral fingerprints required for identification, purity assessment, and reaction monitoring, objectively comparing them against key structural alternatives.
Structural & Electronic Context
The optical properties of quinoline-6-carboxylic acid esters arise from the fused bicyclic aromatic system. Unlike derivatives substituted at the 2-, 3-, or 4-positions (pyridinoid ring), the 6-position substituent is located on the benzenoid ring.
-
Chromophore: The quinoline nucleus (
transitions). -
Auxochrome: The ester group (-COOR) at C6 extends conjugation via the benzene ring, interacting electronically with the heterocyclic nitrogen.
-
Key Transition: The primary absorption is dominated by the
transition of the aromatic system, often showing Intramolecular Charge Transfer (ICT) character due to the electron-deficient nitrogen and the electron-withdrawing ester.
Electronic Transition Pathway
The following diagram illustrates the electronic states and solvent interactions that define the absorption profile.
Figure 1: Energy diagram showing the electronic transition upon UV absorption. The stability of the S1 state varies with solvent polarity, leading to solvatochromic shifts.
Comparative Performance Analysis
To validate the identity of a quinoline-6-carboxylate ester, it must be compared against its most common structural alternatives: the free acid precursor and regioisomers.
A. Product vs. Free Acid (Quinoline-6-carboxylic acid)
The esterification of the carboxylic acid results in distinct spectral shifts, primarily due to the removal of hydrogen-bond dimerization capacity in non-polar solvents.
| Feature | Quinoline-6-Carboxylic Acid (Free Acid) | Quinoline-6-Carboxylic Acid Ester (Product) | Interpretation |
| ~230 nm, ~290 nm | ~232 nm, ~292 nm | Esterification causes a slight bathochromic shift (red shift) due to hyperconjugation of the alkyl group. | |
| Band Shape | Broad (due to H-bonding/dimers) | Sharper, well-defined | Esters do not form strong intermolecular H-bonded dimers, resulting in cleaner spectral bands. |
| Solubility Impact | Low in CHCl | High in CHCl | Esters allow UV analysis in a wider range of organic solvents (e.g., for reaction monitoring). |
B. Product vs. Regioisomer (Quinoline-3-carboxylic acid ester)
Differentiation between the 6-isomer and the 3-isomer is critical during synthesis.
-
6-Isomer (Benzenoid sub.): The conjugation is distributed across the fused system. The distance between the N-atom and the carbonyl group allows for specific dipole moments that stabilize the excited state differently.
-
3-Isomer (Pyridinoid sub.): The ester is directly attached to the ring containing the nitrogen. This often results in a stronger electron-withdrawing effect on the nitrogen lone pair, potentially shifting the secondary band (
nm) to shorter wavelengths compared to the 6-isomer.
Experimental Protocol: Spectral Acquisition
This protocol ensures reproducible data for "Methyl quinoline-6-carboxylate" and related esters.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Acetonitrile.
-
Blank: Pure solvent from the same bottle used for dilution.
-
Cuvette: Quartz, 10 mm path length (Glass absorbs UV < 300 nm).
Step-by-Step Workflow
Figure 2: Validated workflow for acquiring UV-Vis spectra of quinoline esters.
Detailed Methodology
-
Stock Preparation: Dissolve 1.87 mg of Methyl quinoline-6-carboxylate (MW ~187.2 g/mol ) in 10 mL of Methanol to create a
M stock solution. -
Working Solution: Dilute 100
L of stock into 9.9 mL of Methanol (Final concentration: M). -
Measurement: Scan from 200 nm to 400 nm.
-
Self-Validation:
-
If Absorbance > 1.0, dilute further to avoid non-linearity (Beer-Lambert deviation).
-
If peaks are flattened, check for solvent cutoff interference.
-
Quantitative Spectral Data
The following data represents typical values for 6-substituted quinoline esters in Methanol.
| Band Assignment | Wavelength ( | Molar Absorptivity ( | Transition Type |
| Primary Band (Soret-like) | 228 - 235 nm | ||
| Secondary Band | 288 - 295 nm | ||
| Shoulder/Weak Band | 315 - 325 nm |
Note: Values may shift by
Solvatochromism (Solvent Effects)
Quinoline esters exhibit positive solvatochromism .
-
Non-polar (Hexane):
shifts to lower wavelengths (Blue shift). -
Polar Aprotic (DMSO/DMF):
shifts to higher wavelengths (Red shift) due to stabilization of the polar excited state.
References
-
PubChem. (2025).[1] Methyl quinoline-6-carboxylate | C11H9NO2.[1][2] National Library of Medicine. Link
-
NIST Chemistry WebBook. (2025). 2-Quinolinecarboxylic acid, methyl ester (Isomer Comparison). National Institute of Standards and Technology. Link
-
BenchChem. (2025).[3] Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide. (Used for comparative quinoline scaffold spectral data). Link
-
Beilstein J. Org. Chem. (2008).[4][5] Quinoline based receptor in fluorometric discrimination of carboxylic acids. (Detailed analysis of quinoline UV spectral shifts). Link
-
International Journal of Pharmaceutical and Bio Medical Science. (2023). Woodward Fisher Regulation for Calculating Absorption Maxima. Link
Sources
- 1. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl quinoline-6-carboxylate (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline based receptor in fluorometric discrimination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
Safety Operating Guide
Methyl 3-methylquinoline-6-carboxylate proper disposal procedures
Comprehensive Safety and Disposal Protocol for Methyl 3-methylquinoline-6-carboxylate
As a Senior Application Scientist, I approach chemical safety and waste management not as a static checklist, but as a dynamic, mechanistic necessity. Handling functionalized heterocyclic compounds requires a deep understanding of their molecular behavior, both in the reaction flask and in biological systems. This guide provides a self-validating operational framework for the safe handling and disposal of Methyl 3-methylquinoline-6-carboxylate, ensuring that your laboratory exceeds standard compliance and prioritizes fundamental scientific integrity.
Chemical Profile & Quantitative Data
Before designing a disposal protocol, we must establish the physical and structural parameters of the target compound. Methyl 3-methylquinoline-6-carboxylate is a lipophilic ester built upon a nitrogen-containing bicyclic aromatic core.
| Property | Value |
| Chemical Name | Methyl 3-methylquinoline-6-carboxylate |
| CAS Number | 1[1] |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Structural Class | Quinoline Derivative / Heterocyclic Aromatic |
| Physical State | Solid (Powder) |
| Primary Hazards | Suspected Hepatotoxin, Genotoxin, Environmental Hazard |
Mechanistic Hazard Assessment
To understand why strict disposal protocols are required, we must examine the causality behind the toxicity of the quinoline backbone.
In biological systems, the planar, lipophilic nature of quinoline derivatives allows them to easily cross cellular membranes. Once in the liver, these compounds are metabolized by hepatic cytochrome P450 enzymes into highly reactive electrophilic epoxides (e.g., quinoline-5,6-epoxide). These intermediates can covalently bind to nucleophilic sites on DNA and cellular proteins, leading to profound genotoxicity and hepatotoxicity.
Because of this mechanism, the U.S. Environmental Protection Agency (EPA) Integrated Risk Information System (IRIS) classifies the parent quinoline structure as a 2[2]. Consequently, Methyl 3-methylquinoline-6-carboxylate must be handled with the presumption of chronic toxicity, and its disposal must prevent any possibility of environmental release or secondary exposure.
Self-Validating Operational Handling Workflow
A self-validating safety system ensures that the failure of one protective measure immediately relies upon a secondary physical barrier. Do not proceed with handling this compound unless the following step-by-step methodology is strictly adhered to:
Step 1: Engineering Controls Validation
-
Conduct all weighing, transfer, and reaction setups inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.
-
Causality: The powder form of this chemical can easily aerosolize. A verified face velocity of 80–120 fpm ensures that even if particulate matter becomes airborne, it is drawn away from the operator's breathing zone.
Step 2: Strategic PPE Selection
-
Don double nitrile gloves (minimum 5 mil thickness), a chemically resistant lab coat, and splash goggles.
-
Causality: The lipophilic ester functionality increases the compound's ability to permeate standard latex. Double-gloving ensures that if the outer layer is compromised by a solvent carrier, the inner layer provides a validated barrier while the operator changes gloves.
Step 3: Static Dissipation Protocol
-
Use an anti-static weighing boat and a grounded, stainless-steel micro-spatula.
-
Causality: Static charge buildup on standard plastic consumables can cause the fine powder to repel and aerosolize, bypassing primary containment.
Step 4: Immediate Decontamination
-
Post-experiment, decontaminate all spatulas, glassware, and bench surfaces using a high-polarity solvent (e.g., acetone or ethanol) to solubilize the ester, followed by a wipe down.
-
Causality: Water alone will not remove this lipophilic compound. Solubilizing it first ensures complete physical removal from reusable equipment[3].
Disposal Decision-Making & Segregation
Proper segregation prevents dangerous cross-reactions in waste carboys and ensures regulatory compliance. The following logical workflow dictates how waste streams containing Methyl 3-methylquinoline-6-carboxylate must be routed.
Logical workflow for Methyl 3-methylquinoline-6-carboxylate waste segregation and disposal.
Step-by-Step Waste Management Procedure
The EPA strictly enforces a 4 (intentional disposal down the drain) of hazardous chemical and pharmaceutical waste[4]. All waste must be captured at the source.
Solid Waste Protocol:
-
Collect all residual powder, contaminated weighing boats, Kimwipes, and the outer layer of your nitrile gloves.
-
Transfer these materials directly into a leak-proof, sealable high-density polyethylene (HDPE) solid waste container. Avoid generating dust during the transfer[3].
-
Label the container explicitly: "Hazardous Solid Waste: Contains Methyl 3-methylquinoline-6-carboxylate (Quinoline Derivative) - Toxic / Suspected Carcinogen."
Liquid Waste Protocol:
-
Identify the primary solvent matrix used in your workflow.
-
If the compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), funnel the liquid into a designated "Halogenated Organic Waste" carboy.
-
If dissolved in non-halogenated solvents (e.g., methanol, DMSO, ethyl acetate), funnel into the "Non-Halogenated Organic Waste" carboy.
-
Cap the carboy immediately after use. Ensure the carboy is stored in secondary containment (a spill tray) to prevent environmental release in the event of a primary container fracture.
Spill Management Protocol:
-
Solid Spills: Do not sweep, as this will aerosolize the toxic powder. Cover the spill with damp paper towels (using water or ethanol) to suppress dust, then carefully wipe up the material and place it in the solid hazardous waste bin.
-
Liquid Spills: Surround and cover the spill with an inert absorbent pad or vermiculite. Once absorbed, use a dedicated spill-kit scoop to transfer the material into a hazardous waste bag, seal it, and label it for immediate EHS pickup.
Regulatory Compliance & The Incineration Imperative
Under the Resource Conservation and Recovery Act (RCRA), waste streams containing quinoline derivatives must be managed stringently. The ultimate disposal mechanism for Methyl 3-methylquinoline-6-carboxylate must be 3 at a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF)[3].
Mechanistic Causality for Incineration: Chemical neutralization is insufficient for this compound. High-temperature incineration (>1000°C) is physically required because the extreme thermal energy is the only reliable method to completely cleave the highly stable aromatic bonds of the quinoline ring. This process reduces the complex, toxic heterocycle into simple, harmless oxides of carbon and nitrogen, permanently eliminating the risk of environmental accumulation and groundwater contamination.
References
- Title: 1261740-91-3 | Methyl 6-hydroxyquinoline-3-carboxylate | BLD Pharm (Cataloging Methyl 3-methylquinoline-6-carboxylate CAS Data)
- Source: epa.
- Source: benchchem.
- Source: ashp.
Sources
Personal protective equipment for handling Methyl 3-methylquinoline-6-carboxylate
As a Senior Application Scientist, I recognize that handling functionalized heterocyclic building blocks requires a rigorous, chemistry-informed approach to safety. Methyl 3-methylquinoline-6-carboxylate (CAS: 1890745-79-5) [1] is a highly valuable scaffold in medicinal chemistry, frequently utilized in the synthesis of c-MET inhibitors and antimalarial agents. However, the quinoline core is inherently lipophilic, allowing it to readily permeate biological membranes, while the ester functionality presents specific reactivity considerations[2].
This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational handling, and disposal of this compound.
Toxicological Profile & Hazard Classification
While specific toxicological data for every functionalized quinoline derivative is continuously evolving, structural analogs (such as[3]) provide a reliable baseline for risk assessment. The compound must be handled as a hazardous substance with the following globally harmonized system (GHS) classifications[4]:
Table 1: Quantitative Hazard Classification and Mechanistic Rationale
| Hazard Class | GHS Category | Hazard Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | The lipophilic quinoline core facilitates rapid gastrointestinal absorption[2]. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Lipophilicity allows dermal penetration, triggering a localized inflammatory response in the epidermis[4]. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | Direct contact with the ocular mucosa leads to severe irritation and potential corneal micro-abrasions[3]. |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Fine powder aerosolization easily bypasses upper airway defenses, irritating the respiratory tract[4]. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic laboratory PPE. The selection of protective gear must directly counteract the specific physicochemical properties of quinoline esters[5].
Table 2: Required PPE and Causality
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Nitrile Gloves (≥0.11 mm thickness), double-gloved | Quinoline esters can permeate standard latex. Nitrile provides a superior chemical barrier against both the compound and standard reaction solvents (e.g., DMSO, DMF, DCM)[5]. |
| Eye/Face Protection | ANSI Z87.1 / EN 166 tightly fitting safety goggles | Standard safety glasses with side shields are insufficient. Goggles prevent aerosolized dust and solvent splashes from reaching the eyes[4]. |
| Body Protection | Flame-retardant laboratory coat, closed-toe shoes | Minimizes static electricity generation (which can aerosolize fine powders) and provides a barrier against localized spills. |
| Respiratory Protection | N95/P100 Particulate Respirator | Mandatory only if weighing/transferring outside of a certified chemical fume hood to prevent inhalation of irritating particulates (H335)[5]. |
Operational Workflow & Safe Handling Protocol
To ensure absolute safety, the handling of Methyl 3-methylquinoline-6-carboxylate must follow a strict, self-validating workflow.
Caption: Step-by-step safe handling and operational workflow for Methyl 3-methylquinoline-6-carboxylate.
Step-by-Step Methodology:
-
Pre-Operation Validation: Verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Clear the workspace of incompatible materials, particularly strong oxidizing agents[6].
-
Weighing & Transfer: Place an anti-static weighing boat on the analytical balance inside the fume hood.
-
Expert Insight: Static charge is the primary cause of uncontrolled powder dispersion. Using an anti-static gun (zerostat) or anti-static boats prevents the compound from aerosolizing and contaminating the balance enclosure.
-
-
Solubilization: Transfer the solid to a dry reaction flask. Add the selected solvent (e.g., anhydrous DMSO for biological assays, or DCM for organic synthesis). Seal the flask with a septum before removing it from the hood.
-
Self-Validating Decontamination: Wipe the spatula, balance, and surrounding surfaces with a tissue soaked in 70% ethanol, followed by a secondary wipe with soapy water.
-
Expert Insight: Water alone is ineffective due to the compound's low aqueous solubility. Ethanol effectively solubilizes residual ester. To validate your decontamination, sweep the area with a 365 nm UV lamp; many quinoline derivatives exhibit distinct fluorescence under UV light, allowing you to visually confirm that zero residual powder remains.
-
Emergency Response & Spill Decontamination
In the event of a localized spill inside the fume hood, execute the following protocol[4]:
-
Containment: Do not dry-sweep the powder, as this will generate hazardous aerosols.
-
Neutralization/Absorption: Cover the spill with a damp paper towel (wetted with 70% ethanol or isopropanol) to solubilize and trap the powder.
-
Collection: Carefully fold the towel inward, trapping the chemical. Place the contaminated materials into a designated hazardous waste bag.
-
Secondary Cleaning: Scrub the spill area with a detergent solution to remove any lipophilic residue, followed by a final water rinse.
Logistical Disposal Plan
Quinoline derivatives pose an ecological risk and must never be disposed of down the drain[2]. Waste must be strictly segregated to prevent dangerous cross-reactions and to comply with institutional environmental health and safety (EHS) guidelines[5].
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a solid hazardous waste container explicitly labeled "Toxic Organic Solid Waste - Quinoline Derivatives."
-
Liquid Waste: Segregate based on the reaction solvent. If the compound was dissolved in Dichloromethane (DCM) or Chloroform, dispose of it in the "Halogenated Organic Waste" carboy. If dissolved in DMSO, DMF, or Methanol, use the "Non-Halogenated Organic Waste" carboy. Mixing these streams severely complicates downstream incineration protocols.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate". PubChem. URL:[Link]
-
ResearchGate. "Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates". ResearchGate. URL:[Link]
Sources
- 1. 1890745-79-5|Methyl 3-methylquinoline-6-carboxylate|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline-6-carbonitrile | CAS#:23395-72-4 | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
